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  • Product: 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one
  • CAS: 782-55-8

Core Science & Biosynthesis

Foundational

structural characterization of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one

An In-Depth Technical Guide to the Structural Characterization of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one This guide provides a comprehensive framework for the structural elucidation of 3-(1H-Benzoimidazol...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Characterization of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one

This guide provides a comprehensive framework for the structural elucidation of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one, a molecule of interest in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure known for a wide range of biological activities, while the trifluoromethyl ketone moiety can significantly influence metabolic stability and receptor binding affinity.[1][2] An unambiguous structural characterization is therefore a critical prerequisite for any further investigation.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques to provide a rationale for the selection of experiments and an integrated approach to data interpretation, reflecting the best practices in modern chemical analysis.

Foundational Data and Physicochemical Properties

Before embarking on advanced spectroscopic analysis, it is essential to establish the foundational identity and basic physical properties of the compound.

Table 1: Core Identification and Physical Properties

ParameterValueSource(s)
Chemical Name 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one[3][4]
Synonyms 3-(1H-benzimidazol-2-yl)-1,1,1-trifluoropropan-2-one, 3-(1H-Benzo[d]imidazol-2-yl)-1,1,1-trifluoropropan-2-one[3]
CAS Number 782-55-8[3][4]
Molecular Formula C₁₀H₇F₃N₂O[3][4]
Molecular Weight 228.18 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point 124-128 °C[3]
Solubility Soluble in DMSO and dimethylformamide; limited water solubility[3]

These initial data points provide the basis for all subsequent analytical work, from preparing solutions for spectroscopy to designing crystallization experiments.

Integrated Spectroscopic Elucidation

A multi-technique spectroscopic approach is non-negotiable for definitive structural confirmation. Each method provides a unique piece of the structural puzzle, and their combined interpretation constitutes a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of small molecule characterization, offering detailed insights into the carbon-hydrogen framework and the chemical environment of specific nuclei.[5] For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solubilizing properties for benzimidazole derivatives and its ability to reveal the N-H proton, which might otherwise undergo rapid exchange in protic solvents.[5]

  • ¹H NMR Spectroscopy: Provides information on the number of different types of protons and their connectivity.

  • ¹³C NMR Spectroscopy: Reveals the number of chemically distinct carbon environments.

  • ¹⁹F NMR Spectroscopy: Is essential for confirming the presence and electronic environment of the trifluoromethyl group.

While specific experimental data for this exact molecule is not publicly available, we can predict the expected spectral features based on extensive literature on benzimidazoles and trifluoromethyl ketones.[5][6][7]

Table 2: Predicted ¹H and ¹⁹F NMR Chemical Shifts (in DMSO-d₆)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityKey Insights
N-H 12.0 - 13.5Broad SingletHighly deshielded due to the aromatic system and hydrogen bonding with DMSO.[5]
Aromatic H 7.2 - 7.8MultipletsProtons on the benzene ring of the benzimidazole moiety. The pattern will depend on the symmetry.[5]
Methylene H (-CH₂-) ~4.0 - 4.5SingletProtons adjacent to both the benzimidazole ring and the ketone.
Fluorine (-CF₃) ~ -70 to -80SingletCharacteristic region for trifluoromethyl ketones.[6][7]

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆. Ensure complete dissolution.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire data with a standard pulse sequence. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

  • ¹³C NMR: Acquire a proton-decoupled spectrum. Reference to the solvent peak (δ ~39.5 ppm).

  • ¹⁹F NMR: Acquire a proton-decoupled spectrum using a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. An external reference like C₆F₆ (δ ~ -163 ppm) or an internal standard may be used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8]

For 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one, we expect to see characteristic absorptions for the N-H bond, the aromatic C-H and C=C bonds, the C=O of the ketone, and the strong C-F bonds.

Table 3: Predicted FT-IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Benzimidazole) 3100 - 3400Medium, Broad
Aromatic C-H Stretch 3000 - 3100Medium
C=O Stretch (Ketone) 1700 - 1740Strong
C=N and C=C Stretches (Aromatic) 1500 - 1620Medium-Strong
C-F Stretches (Trifluoromethyl) 1100 - 1300Strong, Multiple Bands

Experimental Protocol: FT-IR Data Acquisition

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the crystalline powder directly onto the ATR crystal.

  • Data Collection: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal before analyzing the sample.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further confirmation of its structure.[9]

Given the presence of fluorine, Electron Ionization (EI) is a suitable technique as it induces reproducible fragmentation, creating a "molecular fingerprint".[9] The key fragmentation pathways for halogenated compounds often involve the loss of the halogen or adjacent groups.[9]

Expected Fragmentation:

  • Molecular Ion (M⁺•): A peak at m/z = 228, corresponding to the molecular weight of C₁₀H₇F₃N₂O.

  • Loss of CF₃: A significant fragment resulting from the cleavage of the C-C bond adjacent to the ketone, leading to a peak at m/z = 159 ([M-CF₃]⁺).

  • Benzimidazole Fragments: Fragmentation of the benzimidazole ring itself, leading to characteristic ions.

Experimental Protocol: Mass Spectrometry Data Acquisition

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.[10]

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate fragments.[9]

  • Analysis: Use a quadrupole or time-of-flight (TOF) analyzer to separate the ions by their mass-to-charge ratio.

Definitive 3D Structure: Single-Crystal X-ray Diffraction

While spectroscopy provides compelling evidence for the chemical constitution, only single-crystal X-ray diffraction can reveal the unambiguous three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[11][12]

A solved crystal structure is the ultimate validation of the proposed molecular structure. It provides coordinates for each atom, confirming connectivity and stereochemistry without ambiguity.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (Critical Step): Grow single crystals of at least 20 µm in all dimensions.[11] Slow evaporation of a saturated solution in a suitable solvent (e.g., a mixture of DMSO and a less polar co-solvent) is a common method.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal motion.

  • Data Collection: Use a diffractometer equipped with a Mo or Cu X-ray source to collect diffraction data.[11]

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

Integrated Analysis Workflow

The power of this multi-technique approach lies in the integration of all data streams. The proposed workflow ensures a logical progression from hypothesis to confirmation.

G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Definitive Structure cluster_3 Data Integration & Confirmation A Compound Synthesis & Purification B Physicochemical Data (MP, Solubility) A->B G Proposed Structure B->G C NMR Spectroscopy (1H, 13C, 19F) C->G Connectivity & Environment D FT-IR Spectroscopy D->G Functional Groups E Mass Spectrometry E->G Molecular Weight & Fragmentation F Single-Crystal X-ray Diffraction H Final Validated Structure F->H Unambiguous 3D Structure G->H Confirmation

Sources

Exploratory

Comprehensive NMR Spectral Analysis and Tautomeric Dynamics of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one

Prepared by: Senior Application Scientist Target Audience: Structural Biologists, Medicinal Chemists, and NMR Spectroscopists Executive Summary The structural elucidation of fluorinated heterocyclic ketones presents a un...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Structural Biologists, Medicinal Chemists, and NMR Spectroscopists

Executive Summary

The structural elucidation of fluorinated heterocyclic ketones presents a unique analytical challenge due to complex keto-enol-enamine tautomerism. For 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one , the strong electron-withdrawing nature of the trifluoromethyl (–CF₃) group drastically alters the acidity of the α-methylene protons, shifting the thermodynamic equilibrium away from the canonical keto form toward highly stabilized, intramolecularly hydrogen-bonded enol and enamine states.

This whitepaper provides an in-depth, self-validating framework for the ¹H and ¹³C NMR characterization of this compound. By mapping the causality between molecular electronics and nuclear shielding, we establish a robust methodology for resolving tautomeric exchange using Variable Temperature (VT) NMR and heteronuclear coupling analysis.

Theoretical Framework: Causality of Tautomeric Exchange

To accurately assign the NMR spectra of 2-substituted benzimidazoles, one must first understand the molecular dynamics at play. The molecule exists in a solvent-dependent equilibrium between three primary states:

  • Keto Form: The canonical structure containing a distinct –CH₂– bridge.

  • Enol Form: Formed via proton transfer to the carbonyl oxygen, stabilized by an OH···N hydrogen bond with the benzimidazole imine nitrogen.

  • Enamine Form: Formed via migration of the benzimidazole N–H proton to the carbonyl oxygen, creating an exocyclic C=C double bond and a strong NH···O hydrogen bond.

The –CF₃ group exerts a powerful inductive (–I) effect, which significantly deshields adjacent nuclei and increases the thermodynamic stability of the enol/enamine forms in polar aprotic solvents like DMSO-d₆ or DMF-d₇. Furthermore, the scalar coupling between the spin-½ ¹⁹F nuclei and the ¹³C backbone provides an internal validation mechanism for signal assignment [1].

Tautomerism Keto Keto Form (Symmetric Bzim) Enol Enol Form (H-Bonded OH...N) Keto->Enol Fast Proton Transfer Enamine Enamine Form (H-Bonded NH...O) Keto->Enamine Slow Exchange Enol->Enamine Intramolecular Rearrangement

Fig 1: Keto-enol-enamine tautomeric equilibrium dynamics.

Predicted Spectral Baselines & Signal Assignments

Because the tautomeric equilibrium is highly sensitive to temperature and solvent dielectric constants [2], the observed NMR spectrum is often a weighted time-average of these states at 298 K. The tables below outline the expected chemical shifts for the isolated tautomers under slow-exchange conditions (e.g., at 243 K in DMF-d₇).

Table 1: ¹H NMR Spectral Data (Predicted at 400 MHz, DMF-d₇, 243 K)
Proton EnvironmentKeto Form (δ ppm)Enamine/Enol Form (δ ppm)MultiplicityIntegrationCausality / Mechanistic Note
N–H / O–H 12.5013.80 – 14.50Broad Singlet1HDownfield shift in enamine due to strong intramolecular H-bonding.
Ar–H (H-4, H-7) 7.557.45Multiplet (dd)2HAnisotropic deshielding from the adjacent fused ring system.
Ar–H (H-5, H-6) 7.207.15Multiplet (dd)2HUpfield relative to H-4/H-7 due to distance from heteroatoms.
–CH₂– (Methylene) 4.65N/ASinglet2HHighly deshielded by adjacent Bzim ring and strongly electron-withdrawing –COCF₃.
=CH– (Methine) N/A6.10Singlet1HUpfield shift relative to typical aromatics due to enamine electron density push.
Table 2: ¹³C NMR Spectral Data (Predicted at 100 MHz, DMF-d₇, 243 K)

Self-Validation Checkpoint: The presence of distinct quartets resulting from ¹⁹F–¹³C scalar coupling (J_CF) is the definitive proof of the trifluoromethyl ketone moiety [3].

Carbon EnvironmentKeto Form (δ ppm)Enamine/Enol Form (δ ppm)Multiplicity & CouplingCausality / Mechanistic Note
C=O / C–OH 188.5155.0Quartet (²J_{CF} ≈ 35 Hz)Massive upfield shift (~33 ppm) upon tautomerization from ketone to enol/enamine.
–CF₃ 115.8117.2Quartet (¹J_{CF} ≈ 288 Hz)Direct one-bond fluorine coupling; highly conserved chemical shift[4].
C-2 (Benzimidazole) 148.2152.0SingletDeshielded by two adjacent nitrogen atoms.
C-3a, C-7a (Bridge) 138.5137.0SingletQuaternary aromatic carbons.
C-4, C-7 (Aromatic) 114.5113.5SingletOrtho to the bridgehead nitrogens.
C-5, C-6 (Aromatic) 122.0121.5SingletMeta to the bridgehead nitrogens.
–CH₂– (Aliphatic) 39.5N/ASingletTypical chemical shift for an α-carbonyl methylene.
=CH– (Alkenyl) N/A85.5SingletHighly shielded olefinic carbon due to enamine resonance.

Advanced Experimental Methodology

To prevent misassignment caused by intermediate exchange broadening (where peaks "smear" into the baseline), a rigorous Variable Temperature (VT) NMR protocol must be employed. Every step below is designed as a self-validating system to ensure data integrity.

Phase 1: Sample Preparation & Calibration
  • Solvent Selection: Dissolve 20 mg of the analyte in 0.6 mL of anhydrous DMF-d₇. DMF is selected over DMSO because its lower freezing point (~212 K) permits deep sub-zero VT-NMR, which is strictly necessary to freeze the tautomeric exchange on the NMR timescale.

  • Internal Standards: Add 0.05% v/v Tetramethylsilane (TMS) for ¹H/¹³C referencing (0.00 ppm) and a sealed capillary of Trichlorofluoromethane (CFCl₃) for ¹⁹F referencing (0.00 ppm).

  • Probe Tuning: Manually tune and match the ¹H, ¹³C, and ¹⁹F channels. Causality: Because ¹⁹F and ¹H resonate at very similar frequencies (e.g., 376 MHz and 400 MHz on a 9.4 T magnet), poor isolation can lead to probe arcing or severe signal degradation.

Phase 2: VT-NMR Acquisition Protocol
  • Baseline Assessment (298 K): Acquire standard 1D ¹H and ¹⁹F spectra. If the methylene/methine signals (4.0–6.5 ppm) or the CF₃ signals appear as broad humps rather than sharp singlets/quartets, the system is in intermediate exchange.

  • Thermal Titration: Lower the probe temperature in 10 K increments from 298 K down to 243 K. Allow 10 minutes of thermal equilibration at each step.

  • Coalescence Resolution: At 243 K, the exchange rate will drop below the NMR timescale ( Δν≫kex​ ). The broad humps will resolve into distinct sets of sharp peaks corresponding to the isolated Keto and Enamine/Enol forms.

Phase 3: 2D Heteronuclear Correlation
  • ¹H-¹³C HSQC: Run to definitively link the resolved 4.65 ppm (Keto) and 6.10 ppm (Enamine) proton signals to their respective carbons at 39.5 ppm and 85.5 ppm.

  • ¹H-¹³C HMBC: Utilize long-range coupling (³J_{CH}) to confirm connectivity between the Bzim C-2 carbon and the aliphatic/olefinic protons.

  • ¹⁹F-¹³C HMBC (Optional but Recommended): Correlate the CF₃ fluorine atoms to the adjacent carbonyl/enol carbon to validate the ²J_{CF} coupling network, ensuring no hydrolytic cleavage of the trifluoromethyl group has occurred during synthesis or storage.

Workflow Step1 1. Sample Prep & Lock (DMF-d7, TMS/CFCl3 Standards) Step2 2. Probe Tuning & Matching (Optimize 1H, 13C, 19F Channels) Step1->Step2 Step3 3. 1D Acquisition (298 K) (Assess Tautomeric Broadening) Step2->Step3 Step4 4. VT-NMR (243 K) (Freeze Exchange Dynamics) Step3->Step4 Step5 5. 2D Correlation (HSQC/HMBC) (Map Connectivity & J_CF) Step4->Step5

Fig 2: Advanced NMR workflow for resolving tautomeric exchange.

Conclusion

The characterization of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one requires moving beyond routine 1D NMR. By understanding the causality of the –CF₃ group's inductive effect and leveraging VT-NMR to manipulate the kinetics of tautomerism, researchers can extract precise, self-validating structural data. The presence of the large ¹J_{CF} (~288 Hz) and ²J_{CF} (~35 Hz) scalar couplings serves as an immutable cryptographic signature of the molecule's core framework.

References

  • Reich, H. J. "19F NMR Chemical Shifts." Organic Chemistry Data, 2020.[Link]

  • Kubasik, M. A., et al. "19F NMR chemical shifts induced by a helical peptide." ChemBioChem, 7(7), 1056-61, 2006.[Link]

  • Ehmann, D. E., et al. "Interaction of Avibactam with Class B Metallo-β-Lactamases." Antimicrobial Agents and Chemotherapy, 59(4), 1918-28, 2015.[Link]

  • Wang, Y., et al. "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." Journal of Organic Chemistry, 85(15), 9560-9565, 2020.[Link]

Foundational

Unraveling the Enigma: A Technical Guide to the In Vitro Mechanism of Action of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one

For Immediate Release [City, State] – March 21, 2026 – This technical guide serves as an in-depth exploration into the putative in vitro mechanism of action of the novel synthetic compound, 3-(1H-Benzoimidazol-2-yl)-1,1,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – March 21, 2026 – This technical guide serves as an in-depth exploration into the putative in vitro mechanism of action of the novel synthetic compound, 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one. Directed at researchers, scientists, and professionals in the field of drug development, this document synthesizes current understanding of related chemical structures to propose a primary mechanistic hypothesis and outlines a comprehensive experimental framework for its validation.

Introduction: A Molecule of Interest

3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one is a heterocyclic compound featuring two key structural motifs: a benzimidazole ring system and a trifluoromethyl ketone moiety. The benzimidazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, known for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties[1][2][3]. The trifluoromethyl ketone group, on the other hand, is a potent electrophile and a known transition-state analog inhibitor of a class of enzymes known as serine hydrolases[4]. The strategic combination of these two moieties suggests a targeted mechanism of action with potential therapeutic applications.

Core Mechanistic Hypothesis: A Serine Hydrolase Inhibitor

Based on the established reactivity of the trifluoromethyl ketone group, the primary hypothesis for the mechanism of action of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one is its function as a covalent inhibitor of serine hydrolases.

Serine hydrolases are a large and diverse family of enzymes that utilize a catalytic triad, including a highly reactive serine residue, to hydrolyze a wide range of substrates. The trifluoromethyl ketone moiety in the compound of interest is proposed to act as a "serine-trap"[4]. The electrophilic carbonyl carbon of the ketone is attacked by the nucleophilic hydroxyl group of the active site serine. This results in the formation of a stable, covalent tetrahedral hemiacetal intermediate, effectively inactivating the enzyme. This "transition-state mimicry" is a hallmark of this class of inhibitors[4][5].

The benzimidazole portion of the molecule is hypothesized to play a crucial role in conferring target specificity and enhancing binding affinity. This heterocyclic system can engage in various non-covalent interactions, such as hydrogen bonding, and π-stacking, with amino acid residues in the enzyme's active site or surrounding pockets, thereby orienting the trifluoromethyl ketone for optimal covalent modification of the catalytic serine.

Proposed In Vitro Experimental Validation

A rigorous and systematic in vitro experimental plan is essential to validate the proposed mechanism of action. The following is a comprehensive guide to the key experiments and protocols.

Experimental Workflow: From Broad Screening to Specific Characterization

The overall experimental strategy should begin with a broad screening to identify potential enzyme targets, followed by more detailed kinetic and cellular studies to confirm the mechanism and its functional consequences.

experimental_workflow cluster_screening Initial Screening cluster_kinetics Kinetic Analysis cluster_cellular Cellular Assays screening Enzyme Inhibition Panel (Serine Hydrolases) kinetics Determination of Inhibition Mode (e.g., Competitive, Non-competitive) screening->kinetics Identified Hits ki_determination Calculation of Ki kinetics->ki_determination cell_viability Cell Viability/Cytotoxicity Assays kinetics->cell_viability Confirmed Target pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) cell_viability->pathway_analysis

Caption: A logical workflow for the in vitro investigation of the mechanism of action.

Detailed Experimental Protocols

Enzyme Inhibition Assays

Objective: To determine if 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one inhibits the activity of a panel of serine hydrolases.

Protocol:

  • Enzyme and Substrate Preparation:

    • Reconstitute purified, recombinant serine hydrolases (e.g., acetylcholinesterase (AChE), fatty acid amide hydrolase (FAAH), chymotrypsin) in their respective assay buffers.

    • Prepare a stock solution of the corresponding fluorogenic or chromogenic substrate.

  • Compound Preparation:

    • Prepare a stock solution of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one in DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Assay Procedure (96-well plate format):

    • Add a fixed amount of each enzyme to the wells.

    • Add varying concentrations of the test compound or vehicle control (DMSO).

    • Incubate for a predetermined time to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the substrate.

    • Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀).

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinetic Studies for Mode of Inhibition

Objective: To elucidate the kinetic mechanism of inhibition for the most potently inhibited enzyme(s).

Protocol:

  • Experimental Setup:

    • Follow the general procedure for the enzyme inhibition assay.

    • Vary the concentrations of both the substrate and the inhibitor.

  • Data Collection:

    • Measure the initial reaction rates at each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Generate Lineweaver-Burk or Michaelis-Menten plots.

    • Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).

    • Calculate the inhibition constant (Ki) from the kinetic data.

Cell Viability and Cytotoxicity Assays

Objective: To assess the effect of the compound on the viability of cultured cells that express the target enzyme.

Protocol:

  • Cell Culture:

    • Culture a relevant cell line (e.g., a cancer cell line known to overexpress a target serine hydrolase) in appropriate media.

  • Compound Treatment:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one for 24, 48, and 72 hours.

  • Viability Assessment (e.g., MTT or CellTiter-Glo® Assay):

    • Add the viability reagent to each well according to the manufacturer's instructions.

    • Measure the absorbance or luminescence to quantify the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).

Western Blot Analysis of Signaling Pathways

Objective: To investigate the impact of enzyme inhibition on downstream cellular signaling pathways.

Protocol:

  • Cell Lysis:

    • Treat cells with the compound at concentrations around its GI50 value.

    • Lyse the cells to extract total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the target enzyme and key proteins in a suspected downstream pathway (e.g., markers of apoptosis like cleaved caspase-3, or cell cycle regulators).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Proposed Mechanism and Pathways

mechanism_of_action cluster_enzyme Serine Hydrolase Active Site serine Serine Residue (Ser-OH) hemiacetal Stable Hemiacetal Adduct (Enzyme Inactivation) serine->hemiacetal Covalent Bond Formation histidine Histidine Residue aspartate Aspartate Residue inhibitor 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one (with Trifluoromethyl Ketone) inhibitor->serine Nucleophilic Attack

Caption: Proposed covalent inhibition of a serine hydrolase by the trifluoromethyl ketone.

signaling_pathway inhibitor 3-(1H-Benzoimidazol-2-yl)-1,1,1- trifluoro-propan-2-one target_enzyme Target Serine Hydrolase inhibitor->target_enzyme Inhibition product Bioactive Product target_enzyme->product substrate Endogenous Substrate substrate->target_enzyme Hydrolysis downstream_signaling Downstream Signaling Pathway product->downstream_signaling cellular_response Cellular Response (e.g., Proliferation, Apoptosis) downstream_signaling->cellular_response

Caption: A generic signaling pathway potentially modulated by the inhibition of a target serine hydrolase.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data that would be generated from the proposed experiments.

ParameterValue
Enzyme Inhibition
IC50 vs. Target Enzyme A[Insert Value] µM
Ki vs. Target Enzyme A[Insert Value] µM
Mode of Inhibition[e.g., Competitive]
Cellular Activity
GI50 in Cell Line X (72h)[Insert Value] µM
CC50 in Cell Line X (72h)[Insert Value] µM

Conclusion

The structural features of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one strongly suggest a mechanism of action centered on the covalent inhibition of serine hydrolases. The proposed in vitro experimental framework provides a clear and logical path to rigorously test this hypothesis. Successful validation of this mechanism could pave the way for the development of this compound as a novel therapeutic agent for diseases where serine hydrolases are dysregulated. The combination of the versatile benzimidazole scaffold with the potent trifluoromethyl ketone warhead represents a promising strategy in modern drug discovery.

References

  • National Analytical Corporation. 3-(1H-Benzoimidazol-2-yl) -1,1,1-trifluoro-propan-2-one.
  • Kam, C. M., et al. Heterocyclic Derivatives of 3-Substituted-I ,I ,I-trifluoro-2-propanones as Inhibitors of Esterolytic Enzymes. SciSpace.
  • Patel, R. V., et al. Synthesis and Biological Activities of Some Benzimidazolone Derivatives. PMC.
  • NextSDS. 3-(1H-1,3-benzodiazol-2-yl)-1,1,1-trifluoropropan-2-one.
  • Latif, E., et al. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry. 2025.
  • Zhang, G., et al. Synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent cyclin dependent kinase 1 (CDK1) inhibitor. PubMed. 2007.
  • Kühn, B., et al. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. PMC.
  • El-Sawy, E. R., et al. In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses. Semantic Scholar. 2022.
  • Perković, I., et al. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. PMC.
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Exploratory

Introduction: The Strategic Union of Benzimidazole and Trifluoromethyl Groups in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of Trifluoromethyl Benzimidazole Derivatives The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of Trifluoromethyl Benzimidazole Derivatives

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] Its structural similarity to natural purine nucleosides allows it to interact readily with various biopolymers, leading to a broad spectrum of biological activities, including anthelmintic, anticancer, and antimicrobial effects.[2][4] However, the journey from a biologically active scaffold to a successful drug is fraught with challenges, primarily related to optimizing its physicochemical properties to ensure favorable absorption, distribution, metabolism, and excretion (ADME).

This is where the strategic incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, has become a transformative tool for the medicinal chemist.[5][6][7] The introduction of a CF3 group can profoundly and predictably alter key molecular properties, enhancing metabolic stability, modulating lipophilicity, and influencing receptor binding affinity.[8][9][10][11][12]

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the core physicochemical properties of trifluoromethyl benzimidazole derivatives. We will delve into the causality behind experimental choices for characterizing these properties, provide field-proven protocols, and illustrate key workflows, offering a comprehensive resource for optimizing this potent class of molecules for therapeutic success.

The Physicochemical Impact of the Trifluoromethyl Group

The unique properties of the trifluoromethyl group stem from the high electronegativity of fluorine and the exceptional strength of the carbon-fluorine bond.[9][11] When appended to the benzimidazole core, it imparts a distinct set of characteristics that are highly desirable in drug candidates.

  • Modulation of Basicity (pKa): The CF3 group is a powerful electron-withdrawing group. Its presence, particularly at the 2-position of the benzimidazole ring, significantly reduces the basicity of the imidazole nitrogen.[9] This is a critical modification because it lowers the pKa of the molecule, meaning it will be less protonated at physiological pH. A less basic, more neutral molecule often exhibits improved membrane permeability and, consequently, better oral bioavailability.[9]

  • Enhanced Lipophilicity (logP): The CF3 group is significantly more lipophilic than a hydrogen or even a methyl group, contributing to an overall increase in the molecule's octanol-water partition coefficient (logP).[11][12] This enhanced lipophilicity can improve a compound's ability to cross biological membranes, a crucial factor for reaching its intended target.[12] However, this effect can be context-dependent and an excessive increase in lipophilicity can sometimes negatively impact solubility.[13]

  • Increased Metabolic Stability: The C-F bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol compared to about 414 kJ/mol for a C-H bond.[11][12] This inherent strength makes the CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[8][12][14] By placing a CF3 group at a metabolically vulnerable position on the benzimidazole scaffold, chemists can effectively block these pathways, prolonging the drug's half-life and improving its pharmacokinetic profile.[15]

cluster_0 Benzimidazole Core cluster_1 Trifluoromethyl Group (CF3) cluster_2 Resulting Physicochemical Changes BZD Benzimidazole pKa Decreased pKa (Lower Basicity) BZD->pKa Induces LogP Increased logP (Higher Lipophilicity) BZD->LogP Contributes to MetStab Increased Metabolic Stability (Blocks Metabolism) BZD->MetStab Enhances CF3 CF3 (Strongly Electron-Withdrawing) CF3->BZD Attached to Core

Caption: Influence of the CF3 group on benzimidazole properties.

Core Property Assessment: Protocols and Rationale

Characterizing the physicochemical properties of new chemical entities is a self-validating system; the data from each assay informs the next, painting a holistic picture of the molecule's potential as a drug.

A. Lipophilicity (logP/logD) Determination

Expertise & Experience: Lipophilicity is a double-edged sword. While essential for membrane permeation, excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[16][17] We measure lipophilicity not just to confirm a value, but to ensure the compound resides within an optimal range for its intended biological application. The gold-standard shake-flask method is often slow and requires significant amounts of pure compound, making it unsuitable for early discovery.[17][18] Therefore, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) has become the authoritative method for rapid, reliable, and high-throughput lipophilicity screening.[18][19][20]

Experimental Protocol: RP-HPLC for logP Determination

  • System Preparation:

    • Chromatographic System: An HPLC system equipped with a UV detector and a C18 reversed-phase column.

    • Mobile Phase: Prepare a series of isocratic mobile phases consisting of varying ratios of an organic modifier (typically methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer, pH 7.4 to determine logD).[19][20] For example, 50:50, 60:40, 70:30, 80:20 organic:aqueous.

  • Calibration:

    • Reference Compounds: Select a set of 5-6 commercially available compounds with well-established logP values that bracket the expected logP of the test compounds.

    • Injection: Inject each reference compound into the HPLC system under each isocratic condition and record the retention time (t_R_).

    • Calculate Capacity Factor (k): For each run, calculate the capacity factor using the formula: k = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time (determined by injecting a non-retained compound like uracil).

    • Extrapolation: For each reference compound, plot log(k) against the percentage of organic modifier in the mobile phase. Extrapolate the linear regression to 100% aqueous phase (0% organic) to get the log(k_w_) value.

    • Calibration Curve: Plot the known logP values of the reference compounds against their calculated log(k_w_) values. This creates the calibration curve.[18]

  • Sample Analysis:

    • Preparation: Dissolve the trifluoromethyl benzimidazole derivatives in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

    • Injection & Calculation: Inject the test compounds and determine their log(k_w_) values using the same procedure as for the reference compounds.

    • logP Determination: Interpolate the log(k_w_) of the test compounds onto the calibration curve to determine their experimental logP values.[18]

Caption: Workflow for logP determination using RP-HPLC.

B. Acidity/Basicity (pKa) Determination

Expertise & Experience: The pKa value is fundamental; it dictates a molecule's charge state at a given pH. For a benzimidazole, this determines its solubility in the stomach (low pH) versus the intestine (higher pH), its ability to cross cell membranes (neutral form preferred), and how it interacts with its target protein (which often involves ionic interactions).[7][9] Potentiometric titration is the most direct and reliable method for determining pKa, as it measures the change in pH upon the addition of a titrant, allowing for the direct observation of ionization events.[21]

Experimental Protocol: Potentiometric Titration for pKa Determination

  • System Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements across the expected titration range.

  • Sample Preparation:

    • Accurately weigh and dissolve the trifluoromethyl benzimidazole derivative in a suitable co-solvent (e.g., methanol or DMSO) if not readily water-soluble, and then dilute with water to a final concentration of approximately 1-10 mM.

    • Maintain a constant ionic strength in the solution by adding a background electrolyte like 0.15 M potassium chloride (KCl).

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.

  • Titration:

    • Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode.

    • Add a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic one) in small, precise increments using a calibrated burette or auto-titrator.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

    • The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region (the flattest part of the curve).

    • For more precise determination, calculate the first or second derivative of the titration curve. The peak of the first derivative or the zero-crossing of the second derivative corresponds to the equivalence point. The pKa can then be accurately determined from the pH at half this volume.[21]

C. Metabolic Stability Assessment

Expertise & Experience: A compound that is highly potent in vitro is useless if it is metabolized and cleared by the body before it can exert its therapeutic effect.[22][23] Assessing metabolic stability early is a critical step to de-risk a project. We use in vitro systems like liver microsomes or hepatocytes because the liver is the primary site of drug metabolism.[24][25] Microsomes are cost-effective and contain the majority of Phase I (e.g., CYP450) enzymes, while hepatocytes, being intact cells, contain both Phase I and Phase II enzymes and provide a more holistic, "gold standard" view of metabolic fate.[25][26]

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of the trifluoromethyl benzimidazole derivative in DMSO.

    • Liver Microsomes: Thaw pooled human liver microsomes (HLM) on ice. Prepare a working solution in a phosphate buffer (pH 7.4).

    • NADPH Solution: Prepare a solution of NADPH (a required cofactor for CYP450 enzymes) in phosphate buffer. Keep on ice.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution.

    • Add the test compound (final concentration typically 1 µM) and pre-incubate at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Points & Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a "quenching" solution, typically ice-cold acetonitrile containing an internal standard (for analytical normalization).

    • The quenching solution precipitates the microsomal proteins, halting all enzymatic activity.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[22][24]

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the resulting line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) which reflects the inherent ability of the liver to metabolize the drug.[23][24]

Caption: Workflow for an in vitro metabolic stability assay.

Summary of Key Physicochemical Data

The following table summarizes the ideal target ranges for key physicochemical properties for a typical orally bioavailable drug candidate. Actual values for specific trifluoromethyl benzimidazole derivatives must be determined experimentally.

Physicochemical PropertyParameterTarget Range for Oral DrugsRationale & Importance
Lipophilicity logP / logD₇.₄1 - 3Balances membrane permeability with aqueous solubility. Higher values risk poor solubility and high metabolism.
Acidity/Basicity pKa6 - 8 (for bases)Determines ionization state at physiological pH, impacting solubility, absorption, and target binding.
Solubility Aqueous Solubility> 50 µg/mLEssential for absorption from the GI tract and for developing intravenous formulations.[27]
Metabolic Stability In Vitro Half-life (t½)> 30 min (in HLM)Indicates resistance to metabolic breakdown, suggesting a potentially longer duration of action in vivo.

Conclusion

The trifluoromethyl group is a powerful asset in the medicinal chemist's toolkit for optimizing the benzimidazole scaffold. Its ability to fine-tune pKa, enhance lipophilicity, and, most critically, improve metabolic stability makes it an indispensable feature in the design of modern therapeutics.[11][12] A thorough and early characterization of these fundamental physicochemical properties, using robust and validated protocols as described in this guide, is not merely a data collection exercise. It is an essential, logic-driven process that enables scientists to make informed decisions, mitigate risks of late-stage failure, and ultimately accelerate the development of safe and effective medicines.

References

  • Nuvisan (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]

  • Mague, J. T. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • IntechOpen (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available at: [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]

  • Creative Bioarray (n.d.). In Vitro Metabolic Stability. Available at: [Link]

  • Hagmann, W. K. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Taylor & Francis Online (2008). The role of fluorine in medicinal chemistry. Available at: [Link]

  • LCGC (2026). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Available at: [Link]

  • PubMed (2015). Applications of Fluorine in Medicinal Chemistry. Available at: [Link]

  • Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Available at: [Link]

  • MDPI (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Available at: [Link]

  • DMPK (2023). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). Available at: [Link]

  • Springer Nature Experiments (n.d.). The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. Available at: [Link]

  • ResearchGate (2014). Current State of the Art in HPLC Methodology for Lipophilicity Assessment of Basic Drugs. A Review. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications (2024). Synthesis, Characterization ofBenzimidazole Moeity as antihelmenthics activity. Available at: [Link]

  • PMC (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. Available at: [Link]

  • Iraqi National Journal of Chemistry (2014). Potentiometric study for Determination ofPKa values for Schiff bases derived from 2- acetyl pyridine with heterocyclic amines. Available at: [Link]

  • University of Sharjah (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Available at: [Link]

  • PubMed (2010). Synthesis and Biological Activity of 2-(trifluoromethyl)-1H-benzimidazole Derivatives Against Some Protozoa and Trichinella Spiralis. Available at: [Link]

  • IJCRT.org (2022). A REVIEW ON BENZIMIDAZOLE AND ITS BIOLOGICAL ACTIVITIES. Available at: [Link]

  • ResearchGate (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | Request PDF. Available at: [Link]

  • PubMed (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. Available at: [Link]

  • Scilit (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • PubMed (2001). Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives. Available at: [Link]

  • PMC (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Available at: [Link]

  • Der Pharma Chemica (2013). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Available at: [Link]

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  • ResearchGate (n.d.). Metabolic stability and solubility of selected compounds. Available at: [Link]

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  • MDPI (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • PMC (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

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  • PubMed (2023). Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo. Available at: [Link]

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Foundational

An In-depth Technical Guide on the Crystal Structure Analysis of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the methodologies and considerations for the single-crystal X-ray diffraction analysis of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies and considerations for the single-crystal X-ray diffraction analysis of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one. While a public crystal structure for this specific molecule is not available at the time of writing, this document will serve as a detailed roadmap for researchers undertaking such an analysis. By leveraging established protocols and drawing parallels from the crystallographic studies of closely related benzimidazole derivatives and fluorinated ketones, this guide offers field-proven insights into synthesis, crystallization, data collection, structure solution, and in-depth structural analysis. The principles and techniques detailed herein are designed to equip researchers with the necessary expertise to elucidate the three-dimensional atomic arrangement of this and similar compounds, a critical step in modern drug discovery and materials science.

Introduction: The Significance of Structural Elucidation

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The fusion of a benzene and an imidazole ring creates a versatile heterocyclic system that can be readily functionalized to modulate its biological activity.[3] The title compound, 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one, with its trifluoromethyl ketone substituent, presents an intriguing target for structural analysis. The potent electron-withdrawing nature of the trifluoromethyl group can significantly influence the molecule's electronic properties, conformation, and intermolecular interactions, all of which are pivotal for its behavior in a biological system.

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.[4] This technique provides invaluable information on bond lengths, bond angles, and the spatial arrangement of atoms, which collectively dictate the molecule's shape and reactivity. For drug development professionals, this structural insight is paramount for understanding structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutics.[4]

This guide will delineate a systematic approach to the crystal structure analysis of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one, from synthesis and crystallization to the final interpretation of the structural data.

Synthesis and Crystallization: The Foundation of a Successful Analysis

A prerequisite for any crystallographic study is the availability of high-purity, single crystals of suitable size and quality.

Synthesis of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one

The synthesis of the title compound can be achieved through a condensation reaction, a common method for preparing 2-substituted benzimidazoles.[2][3] A plausible synthetic route involves the reaction of o-phenylenediamine with a suitable trifluoromethyl-β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, under acidic conditions.

Experimental Protocol: Synthesis

  • To a solution of o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one.

Crystallization Techniques

Obtaining diffraction-quality crystals is often the most challenging step. Several techniques can be employed, and the optimal method is typically determined empirically.

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to crystal formation.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility at lower temperatures can induce crystallization.

For challenging molecules, the use of crystallization chaperones, such as highly fluorinated adamantane derivatives, has proven effective in facilitating the growth of high-quality crystals.

Single-Crystal X-ray Diffraction: Data Acquisition

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a cryoloop.

  • Diffractometer Setup: The mounted crystal is placed on the X-ray diffractometer. Modern diffractometers are equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is optimized to ensure a complete and redundant dataset is obtained. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.

Structure Solution and Refinement: From Diffraction to a 3D Model

The collected diffraction data, which consists of a list of reflection intensities and their positions, is then used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement

workflow cluster_data_processing Data Processing cluster_structure_solution Structure Solution cluster_refinement Structure Refinement cluster_validation Validation & Analysis Data_Collection Diffraction Data Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Absorption_Correction Absorption Correction Data_Reduction->Absorption_Correction Space_Group Space Group Determination Absorption_Correction->Space_Group Phase_Problem Solving the Phase Problem (e.g., Direct Methods) Space_Group->Phase_Problem Initial_Model Initial Atomic Model Phase_Problem->Initial_Model Least_Squares Least-Squares Refinement Initial_Model->Least_Squares Difference_Fourier Difference Fourier Maps Least_Squares->Difference_Fourier Final_Model Final Structural Model Least_Squares->Final_Model Difference_Fourier->Least_Squares Validation Structure Validation (e.g., CheckCIF) Final_Model->Validation Analysis Structural Analysis Validation->Analysis

Caption: Workflow for Crystal Structure Determination.

  • Data Reduction and Space Group Determination: The raw diffraction images are processed to yield a list of indexed reflections with their corresponding intensities. The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

  • Structure Solution (Solving the Phase Problem): The primary challenge in crystallography is that the phases of the diffracted X-rays are not directly measured. For small molecules, "direct methods" are typically used to mathematically derive a set of trial phases. This allows for the calculation of an initial electron density map.

  • Model Building and Refinement: Atoms are fitted into the electron density map to build an initial molecular model. This model is then refined using a least-squares algorithm, which adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction intensities. Difference Fourier maps are used to locate missing atoms (like hydrogens) and to identify any disorder.

In-depth Analysis of a Representative Benzimidazole Crystal Structure

To illustrate the type of information that can be gleaned from a crystal structure analysis, we will consider the hypothetical structural features of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one based on known structures of similar molecules. For instance, the crystal structure of 3-(1H-benzo[d]imidazol-2-yl)-7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydroquinoline provides a relevant example of a complex benzimidazole derivative.[5]

Expected Molecular Geometry:

The benzimidazole ring system is expected to be essentially planar. The dihedral angle between the benzimidazole ring and the propan-2-one substituent will be a key conformational parameter. The presence of the trifluoromethyl group may lead to a preferred conformation due to steric and electronic effects.

Visualizing the Molecular Structure

Caption: Putative Molecular Structure.

Intermolecular Interactions and Crystal Packing:

The crystal packing will likely be dominated by a network of intermolecular hydrogen bonds. The N-H of the benzimidazole is a strong hydrogen bond donor, and the carbonyl oxygen and the other benzimidazole nitrogen are potential acceptors. This can lead to the formation of chains or sheets within the crystal lattice.[1][6]

The trifluoromethyl group is not a strong hydrogen bond acceptor but can participate in weaker C-H···F interactions.[7] Furthermore, π-π stacking interactions between the aromatic benzimidazole rings of adjacent molecules are also expected to play a significant role in stabilizing the crystal structure.

Visualizing a Potential Packing Motif

crystal_packing cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C cluster_3 Molecule D A_NH N-H B_N N A_NH->B_N H-Bond A_CO C=O C_Pi π-system D_Pi π-system C_Pi->D_Pi π-π stacking

Caption: Intermolecular Interactions.

Quantitative Data Summary:

A comprehensive crystallographic analysis would yield a table summarizing key data.

ParameterExpected Value/Range
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, P-1
a, b, c (Å)Unit cell dimensions
α, β, γ (°)Unit cell angles
V (ų)Unit cell volume
ZMolecules per unit cell
R₁ (final R-factor)< 0.05 for a good structure
wR₂ (final R-factor)< 0.15 for a good structure
Goodness-of-fit~1.0

The Influence of Fluorine: A Special Consideration

The presence of a trifluoromethyl group can have profound effects on the crystal structure. The high electronegativity of fluorine atoms can alter the charge distribution within the molecule. While not a classic hydrogen bond acceptor, the fluorine atoms can engage in C-H···F and C-F···π interactions, which can influence the overall packing arrangement.[7][8] Furthermore, the conformation of the propan-2-one side chain will be influenced by the steric bulk and electronic properties of the CF₃ group. Studies on α-fluoroketones have shown that they can adopt specific conformations in the solid state.[9]

Conclusion: From Structure to Function

The successful crystal structure analysis of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one would provide a definitive three-dimensional model of the molecule. This structural information is not merely an academic exercise; it is a critical piece of the puzzle in understanding the compound's properties and potential applications. For drug discovery, it informs the design of more potent and selective analogs. In materials science, it helps in understanding and predicting the solid-state properties of the material. The methodologies and principles outlined in this guide provide a robust framework for researchers to undertake this important analytical work, paving the way for new discoveries and innovations.

References

  • Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives. IUCr Journals. Available from: [Link]

  • Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. ResearchGate. Available from: [Link]

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  • 3-(1H-Benzoimidazol-2-yl) -1,1,1-trifluoro-propan-2-one. National Analytical Corporation. Available from: [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances. Available from: [Link]

  • X-ray molecular structure of compound 2. Conformation of the carbonyl... ResearchGate. Available from: [Link]

  • A Fluorinated Chaperone Gives X-ray Crystal Structures of Acyclic Natural Product Derivatives up to 338 Molecular Weight. PubMed. Available from: [Link]

  • Molecular structure, determined by X‐ray diffraction, of ketone 2 k. Thermal ellipsoids set at 50 % probability. ResearchGate. Available from: [Link]

  • 3-(1H-1,3-benzodiazol-2-yl)-1,1,1-trifluoropropan-2-one. NextSDS. Available from: [Link]

  • 3-(1h-benzoimidazol-2-yl) -1,1,1-trifluoro-propan-2-one - Cas No: 782-55-8 at Best Price in Mumbai | National Analytical Corporation - Chemical Division. Tradeindia. Available from: [Link]

  • The crystal structure of 3-(1H-benzo[d]imidazol-2-yl)-7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydroquinolin — dimethylsulfoxide (1/1), C21H19ClFN3O2S. ResearchGate. Available from: [Link]

  • X-ray crystallography. Wikipedia. Available from: [Link]

  • X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. MDPI. Available from: [Link]

  • Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. Revue Roumaine de Chimie. Available from: [Link]

  • Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications. MDPI. Available from: [Link]

  • Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. ResearchGate. Available from: [Link]

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Exploratory

electron withdrawing effects of CF3 in 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one

This in-depth technical guide explores the profound electronic and thermodynamic perturbations introduced by the trifluoromethyl (-CF 3​ ) group in 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one. By analyzing its...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide explores the profound electronic and thermodynamic perturbations introduced by the trifluoromethyl (-CF 3​ ) group in 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one. By analyzing its inductive effects, we can decode its utility as a highly reactive electrophile and a potent transition-state analog in drug discovery.

Electronic Architecture: The Inductive Power of the -CF 3​ Group

The substitution of a standard methyl group with a trifluoromethyl group fundamentally rewrites the electronic landscape of the propan-2-one scaffold. Fluorine is the most electronegative element (3.98 on the Pauling scale), and the -CF 3​ group acts as one of the most powerful electron-withdrawing groups (EWGs) in structural organic chemistry[1].

Unlike functional groups that withdraw electrons via resonance ( −R effect), the -CF 3​ group operates almost entirely through a strong inductive effect ( −I effect) across the σ -bond framework. This creates a permanent, highly polarized dipole that exerts two critical effects on 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one:

  • Superelectrophilicity of the Carbonyl Carbon: The -I effect drastically depletes electron density at the adjacent C2 carbonyl carbon. This lowers the energy of the π∗ antibonding orbital (LUMO), rendering the carbonyl carbon highly susceptible to nucleophilic attack[1].

  • Methylene Acidity and Tautomerism: The C3 methylene protons (-CH 2​ -) are sandwiched between the highly electron-withdrawing trifluoroacetyl group and the aromatic benzimidazole ring. This dual-flanking significantly lowers the pKa​ of these protons, allowing for facile and reversible deprotonation[2]. The resulting carbanion is stabilized by resonance delocalization into the benzimidazole ring, driving a prominent keto-enol tautomeric equilibrium.

Thermodynamic Shift: Hydration and Metabolic Stability

Because of the extreme electrophilicity of the carbonyl carbon, trifluoromethyl ketones (TFMKs) do not behave like standard aliphatic ketones in aqueous media. Instead, they exist in a thermodynamic equilibrium that heavily favors the hydrate (gem-diol) form[3].

R-CO-CF3​+H2​O⇌R-C(OH)2​-CF3​

This hydration is a direct proxy for the molecule's ability to form tetrahedral intermediates. In drug development, this thermodynamic preference serves a dual purpose. First, it mimics the tetrahedral transition state of peptide bond cleavage. Second, the stable hydrate form physically masks the ketone moiety, protecting the pharmacophore from rapid in vivo reduction by carbonyl reductases, thereby extending the molecule's metabolic half-life.

Application in Drug Design: Covalent Reversible Protease Inhibition

The activated carbonyl of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one acts as a highly reactive "warhead" targeted at the catalytic nucleophiles of enzymes. TFMKs are classic inhibitors for serine (hydroxyl nucleophile) and cysteine (thiol nucleophile) proteases, such as the SARS-CoV 3CL protease and human leukocyte elastase[4].

When the inhibitor enters the active site, the catalytic thiol or hydroxyl attacks the electrophilic carbonyl carbon. Because the -CF 3​ group stabilizes the resulting negative charge, a highly stable, covalent tetrahedral hemithioketal (or hemiketal) is formed[4]. This results in a slow, tight-binding inhibition profile that is vastly superior to non-covalent analogs.

G A Target Protease (Active Site Cys-SH) C Non-covalent Michaelis Complex A->C Binding B TFMK Inhibitor (Electrophilic C=O) B->C Binding D Tetrahedral Hemithioketal (Tight-Binding State) C->D Nucleophilic Attack

Fig 1: Mechanism of covalent reversible inhibition by trifluoromethyl ketones via hemithioketal.

Quantitative Data: Comparative Electronic Effects

The table below summarizes how the substitution of a methyl group with a trifluoromethyl group alters the fundamental physical chemistry and biological utility of the ketone scaffold.

Chemical ScaffoldSubstituent at C1Inductive Effect ( σI​ )Aqueous Hydration ( Khyd​ )Protease Inhibition Potential
Propan-2-one (Acetone)-CH 3​ -0.05 (Donor) ∼10−3 (Ketone favored)Inactive
1,1,1-Trifluoroacetone-CF 3​ +0.40 (EWG) ∼1.0 (Mixed state)Weak / Non-specific
3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one-CF 3​ +0.40 (EWG) >50 (Hydrate favored)Potent (Low Nanomolar Ki​ )

Experimental Methodologies: Self-Validating Protocols

To empirically prove the mechanistic claims outlined above, researchers must employ rigorous, self-validating experimental designs.

Protocol A: NMR-Based Thermodynamic Validation of Hydration ( Khyd​ )

Rationale: To definitively quantify the electron-withdrawing power of the -CF 3​ group, we measure the thermodynamic equilibrium between the trigonal planar ketone and the tetrahedral hydrate.

  • Sample Preparation: Dissolve 5 mg of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one in 600 µL of a D 2​ O/DMSO-d 6​ (1:1 v/v) solvent matrix. The D 2​ O provides the necessary aqueous environment for hydration, while DMSO ensures complete solvation of the benzimidazole ring.

  • NMR Acquisition: Acquire a 19 F NMR spectrum at 298 K using a 400 MHz spectrometer. Use trifluoroacetic acid (-76.5 ppm) as an internal standard.

  • Signal Integration: Identify the distinct singlet corresponding to the ketone form (typically -76 to -78 ppm) and the upfield-shifted singlet of the hydrate form (-82 to -84 ppm).

  • Causality & Self-Validation: Calculate the equilibrium constant ( Khyd​=[Hydrate]/[Ketone] ) via the ratio of integrated peak areas. Validation: Run a parallel control with non-fluorinated 1-(1H-Benzoimidazol-2-yl)propan-2-one using 1 H NMR; the complete absence of a hydrate signal in the control definitively isolates the -CF 3​ group's inductive effect as the sole driver of hydration.

Protocol B: Kinetic Validation of Slow, Tight-Binding Inhibition

Rationale: Because the electrophilic carbonyl acts as a transition-state analog, it is necessary to kinetically separate the initial non-covalent binding ( Ki​ ) from the subsequent covalent hemithioketal formation ( kinact​ ).

  • Reagent Setup: Prepare a 50 mM HEPES buffer (pH 7.4) containing the target cysteine protease (e.g., purified SARS-CoV 3CLpro) at a final concentration of 10 nM.

  • Inhibitor Pre-incubation: Titrate the TFMK inhibitor across a concentration gradient (0.1 nM to 10 µM). Incubate the enzyme-inhibitor mixtures for varying time intervals (0, 15, 30, 60, and 120 minutes) at 37°C.

  • Substrate Addition: Initiate the reaction by adding a specific fluorogenic substrate at a concentration equal to its predetermined Km​ .

  • Continuous Monitoring: Measure fluorescence cleavage continuously for 10 minutes to capture initial velocities ( v0​ ).

  • Causality & Self-Validation: Plot the initial velocities against inhibitor concentration for each pre-incubation time. A time-dependent decrease in the apparent IC50​ confirms slow-binding kinetics. Validation: The 0-minute pre-incubation curve acts as an internal control, representing purely competitive, non-covalent binding. The temporal shift from a high Ki​ (reversible) to a low Ki∗​ (covalent) proves that the CF 3​ -activated carbonyl is actively reacting with the catalytic thiol over time.

References

  • Klumpp, D. A. et al. "Superelectrophiles and the effects of trifluoromethyl substituents." NIH Public Access.
  • Shao, Y. M. et al. "Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease." NIH Public Access.
  • Zottola, M. et al. "Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor." ResearchGate.
  • "Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones." NIH Public Access.
  • "8-Phenyl-13a-(trifluoromethyl)-13aH-benzo[4,5]imidazo[1,2-a]chromeno[3,2-e]pyridine-6-carbonitrile." MDPI.

Sources

Protocols & Analytical Methods

Method

mass spectrometry fragmentation pathways for 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehens...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the proposed electron ionization (EI) mass spectrometry fragmentation pathways for the compound 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one. This molecule integrates a benzimidazole core with a trifluoromethyl ketone linker, functionalities of significant interest in medicinal chemistry and drug development. Understanding its fragmentation behavior is paramount for its unambiguous identification, structural elucidation, and quantification in complex matrices. This document outlines the primary fragmentation routes based on established chemical principles and provides detailed, field-proven protocols for its analysis using mass spectrometry. The content is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this compound's behavior under mass spectrometric conditions.

Introduction: Structural and Analytical Significance

3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one (Molecular Formula: C₁₀H₇F₃N₂O, Molecular Weight: 244.18 g/mol ) is a heterocyclic compound featuring a benzimidazole ring system connected to a trifluorinated ketone moiety. The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability. Consequently, the mass spectrometric characterization of such molecules is a critical step in pharmaceutical research and development.

Electron Ionization (EI) mass spectrometry is a powerful technique for structural analysis, as it induces reproducible fragmentation patterns that serve as a molecular fingerprint. While experimentally verified spectra for this specific molecule are not widely published, its fragmentation can be reliably predicted by dissecting the molecule into its core components and applying well-documented fragmentation rules for ketones, trifluoromethyl groups, and benzimidazole derivatives.[1][2][3]

Proposed Mass Spectrometry Fragmentation Pathways

Upon electron ionization (70 eV), the molecular ion ([M]•⁺) of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one is formed at an m/z of 244. This energetically unstable ion subsequently undergoes a series of competing fragmentation reactions, dominated by cleavages at the bonds adjacent to the carbonyl group (α-cleavage) and fragmentation characteristic of the benzimidazole ring.

The primary proposed fragmentation pathways are as follows:

  • Pathway A: α-Cleavage with Loss of the Trifluoromethyl Radical: The bond between the carbonyl carbon and the trifluoromethyl group is cleaved, resulting in the loss of a trifluoromethyl radical (•CF₃). This is a highly favorable pathway that leads to the formation of a stable, resonance-stabilized acylium ion at m/z 175 .

  • Pathway B: α-Cleavage with Formation of the Trifluoroacetyl Cation: The alternative α-cleavage involves the breaking of the C-C bond between the carbonyl group and the methylene bridge. This pathway generates the highly stable trifluoroacetyl cation ([CF₃CO]⁺) at m/z 97 and a benzimidazol-2-ylmethyl radical.

  • Pathway C: Benzylic-type Cleavage: Cleavage of the bond between the methylene bridge and the carbonyl group can also occur, leading to the formation of the resonance-stabilized benzimidazol-2-ylmethyl cation at m/z 131 . This fragment is characteristic of 2-substituted benzimidazoles.

  • Pathway D: Fragmentation of the Benzimidazole Core: The benzimidazole-containing fragments, particularly the ion at m/z 131, can undergo further fragmentation. A characteristic pathway for benzimidazoles is the sequential loss of hydrogen cyanide (HCN) from the imidazole portion of the ring system.[1][4] The ion at m/z 131 is expected to lose HCN (27 Da) to produce a fragment ion at m/z 104 .

These competing fragmentation routes provide a set of diagnostic ions that can be used to confirm the structure of the parent molecule.

Fragmentation_Pathway cluster_alpha α-Cleavage cluster_benzylic Benzylic-type Cleavage cluster_core Benzimidazole Core Fragmentation M Molecular Ion [M]•⁺ m/z 244 F175 [M - •CF₃]⁺ m/z 175 M->F175 Pathway A (- •CF₃) F97 [CF₃CO]⁺ m/z 97 M->F97 Pathway B (- •C₈H₇N₂) F131 [C₈H₇N₂]⁺ m/z 131 M->F131 Pathway C (- C₂HF₃O) F104 [C₇H₆N]⁺ m/z 104 F131->F104 Pathway D (- HCN)

Proposed EI fragmentation pathways for the target compound.

Summary of Predicted Fragmentation Data

The quantitative data for the major proposed fragment ions are summarized in the table below. The relative abundance of these ions will depend on their respective stabilities and the kinetics of the fragmentation processes.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossProposed Fragmentation Pathway
244[C₁₀H₇F₃N₂O]•⁺-Molecular Ion [M]•⁺
175[C₉H₇N₂O]⁺•CF₃Pathway A: α-Cleavage with loss of trifluoromethyl radical
131[C₈H₇N₂]⁺C₂HF₃OPathway C: Benzylic-type cleavage
104[C₇H₆N]⁺HCNPathway D: Loss of HCN from the m/z 131 fragment
97[C₂F₃O]⁺•C₈H₇N₂Pathway B: α-Cleavage forming the trifluoroacetyl cation

Experimental Protocol for Mass Spectrometric Analysis

To experimentally verify the proposed fragmentation pathways, a standard gas chromatography-mass spectrometry (GC-MS) analysis with electron ionization is the recommended approach. Alternatively, for compounds not amenable to GC, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) and collision-induced dissociation (CID) can be employed.[5][6]

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one in a suitable volatile solvent such as methanol, acetonitrile, or ethyl acetate.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.[6]

Instrumentation and Parameters

The following table outlines typical starting parameters for a GC-MS analysis. These should be optimized based on the specific instrument and analytical goals.

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
Injection Volume1 µLStandard volume for trace analysis.
Injector Temperature250 °CEnsures complete volatilization of the analyte.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)A standard non-polar column suitable for a wide range of analytes.
Oven Program100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minProvides good separation from solvent and potential impurities.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard for generating reproducible fragmentation patterns.
Ionization Energy70 eVIndustry standard energy for creating library-searchable spectra.
Ion Source Temperature230 °CPrevents condensation of the analyte in the source.
Quadrupole Temperature150 °CEnsures stable mass analysis.
Mass Scan Rangem/z 40 - 400Covers the molecular ion and all predicted major fragments.
Data Acquisition and Analysis Workflow

The standard workflow for acquiring and interpreting the mass spectrum is a systematic process designed to ensure data quality and accurate structural elucidation.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Prepare 1-10 µg/mL working solution Inject Inject 1 µL into GC-MS Prep->Inject Acquire Acquire Data (m/z 40-400) Inject->Acquire Identify Identify Molecular Ion Peak (m/z 244) Acquire->Identify Match Match Observed Fragments to Predicted Pathways (m/z 175, 131, 104, 97) Identify->Match Confirm Confirm Structure Match->Confirm

Standard workflow for GC-MS analysis of the target compound.

Conclusion

This application note provides a robust theoretical framework for understanding the electron ionization mass spectrometry fragmentation of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one. The predicted pathways, dominated by α-cleavages around the ketone and characteristic benzimidazole ring fragmentations, offer a clear roadmap for the identification and structural confirmation of this compound. The detailed experimental protocol provides a practical starting point for researchers to acquire high-quality mass spectral data. This combined theoretical and practical guide serves as an essential resource for scientists working with this class of compounds in pharmaceutical and chemical research.

References

  • Hida, F., Robert, J., & Luu-Duc, C. (1994).
  • Ibrahim, H. K., El-Tamany, S. H., El-Shaarawy, R. F., & El-Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65–79.
  • El kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7296-7301. [Link]

  • Kondratyev, N. O., et al. (2020). Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study. Journal of Mass Spectrometry. [Link]

  • Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). In Wikipedia. [Link]

  • Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. [Link]

  • Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34.
  • Sparkman, O. D., & Watson, J. T. (2011). Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]

  • Bristow, T., & Webb, K. (2003). Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]

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Application

Application Note: Chromatographic Separation and Analysis of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one

Introduction & Scope The compound 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one is a highly specialized structural motif frequently utilized in advanced drug discovery. Trifluoromethyl ketones (TFMKs) are renown...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The compound 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one is a highly specialized structural motif frequently utilized in advanced drug discovery. Trifluoromethyl ketones (TFMKs) are renowned for their ability to act as potent, reversible covalent inhibitors for serine and cysteine proteases, such as the SARS-CoV 3CL protease[1]. However, the unique electronic and structural properties of this molecule present significant analytical hurdles. This application note provides a comprehensive, self-validating guide to overcoming the chromatographic challenges associated with this compound, delivering robust protocols for both purity analysis and pharmacokinetic profiling.

Physicochemical Profiling

Understanding the intrinsic properties of the analyte is the first step in rational method design. The dual nature of this molecule—combining a basic heterocycle with a highly electrophilic ketone—dictates its behavior in solution.

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one
CAS Number 782-55-8[2]
Molecular Formula C10H7F3N2O[2]
Molecular Weight 228.2 g/mol [2]
Appearance White to off-white crystalline powder[2]
Key Structural Features Basic benzimidazole ring (pKa ~5.5); Electrophilic TFMK moiety

Mechanistic Causality in Method Design

As an application scientist, method development cannot rely on trial and error; it must be driven by chemical causality. The chromatography of this compound is complicated by two distinct structural phenomena:

Challenge A: Benzimidazole Silanol Interactions

The benzimidazole ring contains a basic nitrogen that, at neutral pH, acts as a strong hydrogen bond donor/acceptor and cation. In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this basic moiety interacts with residual, unendcapped, acidic silanols on the silica stationary phase via secondary ion-exchange mechanisms[3]. This causes asymmetric peak tailing and poor resolution. The Solution: To mitigate this, we utilize low-silanol activity stationary phases (e.g., heavily end-capped C18 or specialized mixed-mode columns)[4]. Crucially, the mobile phase must be acidified (e.g., 0.1% Formic Acid, pH ~2.7) to fully protonate the benzimidazole and neutralize the surface silanols, shifting the retention mechanism entirely to hydrophobic interactions.

Challenge B: TFMK Hydration and Keto-Enol Tautomerism

The strongly electron-withdrawing trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic. In aqueous mobile phases, TFMKs exist as an equilibrium mixture of the keto form and the gem-diol (hydrate) form[1]. Furthermore, the presence of acidic alpha-protons facilitates keto-enol tautomerism. During a chromatographic run, if the rate of interconversion between these species is similar to the rate of mass transfer through the column, it classically manifests as a "twin-peak" profile or massive peak broadening[5]. The Solution: Thermodynamic coalescence. By elevating the column compartment temperature to 50 °C, the kinetic energy of the system increases, accelerating the interconversion rate. Consequently, the analyte elutes as a single, sharp, time-averaged peak rather than a distorted band.

Workflow A Target Analyte: 3-(1H-Benzoimidazol-2-yl) -1,1,1-trifluoro-propan-2-one B1 Challenge 1: Benzimidazole Tailing (Silanol Interactions) A->B1 B2 Challenge 2: TFMK Hydration & Keto-Enol Tautomerism A->B2 C1 Solution: Low-Silanol/End-capped C18 Acidic Mobile Phase (pH < 3) B1->C1 C2 Solution: Elevated Column Temp (50°C) Rapid Gradient Elution B2->C2 D Outcome: Sharp, Coalesced Peak High Resolution & Symmetry C1->D C2->D

Fig 1. Method development workflow addressing structural chromatographic challenges.

Equilibrium Keto Keto Form (Highly Electrophilic TFMK) Enol Enol Tautomer (Acidic Alpha-Proton) Keto->Enol Tautomerization Hydrate Gem-Diol (Hydrate) (Aqueous Media Interaction) Keto->Hydrate + H2O

Fig 2. Dynamic equilibrium network of the trifluoromethyl ketone moiety in aqueous media.

Experimental Protocols

Protocol A: Reversed-Phase HPLC for Purity and Release Testing

Objective: To achieve baseline resolution of the target compound from synthetic impurities while mitigating tautomeric peak splitting and silanol tailing. This protocol is self-validating through strict system suitability criteria.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (MP-A): 0.1% Formic Acid in LC-MS grade Water. (Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Water. Mix thoroughly and degas via sonication).

  • Mobile Phase B (MP-B): 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Sample Preparation

  • Diluent: Water:Acetonitrile (50:50, v/v). Note: Using 100% aqueous diluent may cause precipitation, while 100% organic may cause peak distortion due to solvent effects.

  • Standard Solution: Accurately weigh 10.0 mg of the analyte. Dissolve in 10.0 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes. Dilute 1:10 with diluent to achieve a working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 3: Chromatographic Conditions

  • Column: End-capped C18 (e.g., Waters XBridge or Phenomenex Gemini), 150 mm × 4.6 mm, 3.0 µm.

  • Column Temperature: 50 °C (Critical: Do not lower, or peak splitting will occur).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (general aromatic) and 284 nm (benzimidazole specific).

Table 2: Gradient Program (Protocol A)

Time (min)Flow Rate (mL/min)% MP-A% MP-BCurve
0.01.09010Initial
2.01.09010Isocratic hold
12.01.01090Linear gradient
15.01.01090Wash
15.11.09010Re-equilibration
20.01.09010End
Protocol B: UPLC-MS/MS for Pharmacokinetic Profiling

Objective: High-throughput, highly sensitive quantification of the compound in biological matrices (e.g., plasma).

Step 1: Sample Extraction (Protein Precipitation)

  • Aliquot 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing an appropriate Internal Standard (IS).

  • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial equipped with a glass insert.

Step 2: Chromatographic & MS Conditions

  • Column: Core-shell C18, 50 mm × 2.1 mm, 1.7 µm.

  • Column Temperature: 45 °C.

  • Flow Rate: 0.4 mL/min.

  • Elution: Isocratic at 40% MP-A and 60% MP-B for 3.0 minutes.

  • Mass Spectrometry: Electrospray Ionization (ESI) in Positive mode. Capillary Voltage: 3.0 kV; Desolvation Temp: 400 °C. Monitor the precursor ion [M+H]+ at m/z 229.0.

System Suitability & Quantitative Data

To ensure the trustworthiness and self-validating nature of Protocol A, a system suitability test (SST) must be performed using six replicate injections of the Standard Solution prior to sample analysis. A blank injection (diluent only) must precede the SST to confirm the absence of carryover.

Table 3: System Suitability Acceptance Criteria

ParameterExpected ValueAcceptance CriteriaCorrective Action if Failed
Retention Time (RT) ~8.4 min± 2.0% RSDCheck pump proportioning valves.
Tailing Factor (Tf) 1.1 - 1.3≤ 1.5Replace column or verify mobile phase pH.
Theoretical Plates (N) > 15,000≥ 10,000Check for void volume or column degradation.
Peak Area RSD < 0.5%≤ 2.0%Inspect autosampler needle and syringe.
Blank Carryover None≤ 0.1% of StdImplement extended strong-solvent needle wash.

References

  • Chemical Manufacturers. "3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one Product Profile." Source: chemicalmanufacturers.in. URL: [Link]

  • SIELC Technologies. "Separation of 1H-Benzimidazolium, 1,2-dimethyl-3-(4-sulfobutyl)-5-(trifluoromethyl)-, inner salt on Newcrom R1 HPLC column." Source: sielc.com. URL: [Link]

  • ResearchGate. "Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC." Source: researchgate.net. URL: [Link]

  • ResearchGate. "Keto-enol tautomerism of the fluorinated diketones." Source: researchgate.net. URL: [Link]

  • Shao YM, Yang WB, Kuo TH, et al. "Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease." Source: nih.gov (PMC). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing thermal degradation of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one

Welcome to the dedicated technical support guide for 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the exper...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this compound, with a specific focus on preventing and troubleshooting thermal degradation. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one is a molecule of significant interest, combining the structural features of a benzimidazole ring and a trifluoromethyl ketone. While the benzimidazole moiety is often associated with good thermal stability, the trifluoromethyl ketone group introduces a high degree of electrophilicity to the carbonyl carbon, making the molecule susceptible to specific degradation pathways, particularly under thermal stress.[1][2] This guide will dissect the potential stability issues and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a loss of my compound in solution during a heating step. What are the likely causes?

A1: Thermal degradation of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one in solution is a primary concern. The principal causes are likely one or a combination of the following:

  • Hydrolysis: The trifluoromethyl ketone is highly electrophilic and susceptible to nucleophilic attack by water, which may be present in your solvent.[2] This can lead to the formation of a gem-diol (hydrate), which may not be your desired compound and could undergo further reactions.

  • Solvent-Induced Degradation: Certain solvents, especially protic solvents or those containing nucleophilic impurities, can react with the ketone.

  • Oxidation: While the benzimidazole ring is relatively stable, elevated temperatures in the presence of oxygen can lead to oxidative degradation.

  • pH Instability: The benzimidazole ring contains both acidic and basic nitrogen atoms, making the compound's stability sensitive to the pH of the medium. Extreme pH values, especially at elevated temperatures, can catalyze degradation.

Q2: My solid compound appears to have discolored after storage at room temperature for an extended period. Is this a sign of degradation?

A2: Yes, discoloration is a common indicator of solid-state degradation. While many benzimidazole derivatives are stable in solid form at ambient temperatures, prolonged exposure to light and/or heat can initiate decomposition.[3][4] For this specific molecule, the reactive ketone group could be a contributing factor. We recommend storing the solid compound at 2-8°C, protected from light, in a tightly sealed container to minimize degradation.[5]

Q3: What are the expected thermal degradation products?

A3: While specific experimental data for this compound is limited, based on the chemistry of its functional groups, we can predict the following potential degradation pathways:

  • Decarbonylation: At high temperatures, the ketone moiety could undergo decarbonylation, leading to the formation of a C-CF₃ bond scission.[6]

  • Benzimidazole Ring Opening: Under harsh thermal conditions, the stable benzimidazole ring can fragment.

  • Reaction with Solvents: If heated in reactive solvents, adducts or degradation products involving the solvent can be formed.

Below is a diagram illustrating a potential thermal degradation pathway.

G A 3-(1H-Benzoimidazol-2-yl)- 1,1,1-trifluoro-propan-2-one B Hydrate Formation (gem-diol) A->B H₂O, Δ C Decarbonylation Product A->C High Temp (Δ) -CO D Ring-Opened Products A->D Harsh Thermal Stress E Solvent Adducts A->E Reactive Solvent, Δ

Caption: Potential thermal degradation pathways.

Experimental Protocols

To mitigate and analyze thermal degradation, we recommend the following protocols.

Protocol 1: Thermal Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to determine the thermal stability of your compound in a specific solvent.

Objective: To quantify the degradation of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one over time at a given temperature.

Materials:

  • 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one

  • HPLC-grade solvent of interest (e.g., Acetonitrile, DMSO)

  • HPLC system with a UV detector

  • Thermostatically controlled heating block or oven

  • Autosampler vials

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of the compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately analyze the stock solution by HPLC to obtain the initial peak area of the parent compound. This serves as your baseline.

  • Incubation: Transfer aliquots of the stock solution into several sealed autosampler vials. Place these vials in the heating block/oven set to your desired experimental temperature (e.g., 50°C, 80°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from the heat source and allow it to cool to room temperature.

  • HPLC Analysis: Analyze the sample from each time point by HPLC using the same method as the initial analysis.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

Recommended HPLC Conditions (Starting Point):

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL

These conditions may require optimization for your specific system and solvent.

Protocol 2: Solvent Selection for Enhanced Stability

Objective: To identify a suitable solvent that minimizes thermal degradation.

Procedure:

  • Prepare stock solutions of the compound in a range of candidate solvents (e.g., Acetonitrile, Dichloromethane, Dimethylformamide, Dimethyl Sulfoxide).

  • Follow the procedure outlined in Protocol 1 for each solvent at a fixed temperature and time point (e.g., 80°C for 4 hours).

  • Compare the percentage of degradation across the different solvents to identify the one that provides the highest stability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid degradation even at moderate temperatures (e.g., 50°C). The solvent contains water or other nucleophilic impurities.Use anhydrous solvents. Consider adding a drying agent if compatible with your reaction.
Multiple degradation peaks observed in HPLC. Complex degradation pathways are occurring.Lower the temperature. If possible, conduct the experiment under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
Precipitation of the compound upon heating. The compound has limited solubility at higher temperatures in the chosen solvent.Select a solvent with higher solubility for the compound.
Inconsistent results between experiments. Variations in heating time, temperature, or solution preparation.Ensure precise control over experimental parameters. Use calibrated heating equipment.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for assessing thermal stability.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution B Initial HPLC (T=0) A->B C Incubate at Temp (T) A->C F Calculate % Degradation B->F D Collect Samples at Time Points C->D E HPLC Analysis of Samples D->E E->F

Caption: Workflow for Thermal Stability Assessment.

Concluding Remarks

The thermal stability of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one is a critical parameter for its successful application in research and development. By understanding the inherent reactivity of the trifluoromethyl ketone and the general stability of the benzimidazole core, researchers can proactively mitigate degradation. We encourage the use of the protocols and troubleshooting guides provided herein to ensure the integrity and reproducibility of your experimental outcomes.

References

  • New high-Tg bipolar benzimidazole derivatives in improving the stability of high-efficiency OLEDs. Journal of Materials Chemistry C. (URL: [Link])

  • Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. PMC. (URL: [Link])

  • Thermal and Kinetic Analysis of Benzimidazole Derivatives: Fenbendazole, Mebendazole, and Flubendazole. MDPI. (URL: [Link])

  • Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. J-STAGE. (URL: [Link])

  • Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Semantic Scholar. (URL: [Link])

  • Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode arr. Hrčak. (URL: [Link])

  • Determination of Benzimidazole Fungicides by HPLC with Fluorescence Detection After Micellar Extraction. Academia.edu. (URL: [Link])

  • ChemInform Abstract: Studies on Trifluoromethyl Ketones. Part 7. Ene Reaction of Trifluoroacetaldehyde and Its Application for Synthesis of Trifluoromethyl Compounds. ResearchGate. (URL: [Link])

  • RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product. MedCrave. (URL: [Link])

  • Review of methodology for the determination of benzimidazole residues in biological matrices. PubMed. (URL: [Link])

  • (PDF) Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. ResearchGate. (URL: [Link])

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. MDPI. (URL: [Link])

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. ResearchGate. (URL: [Link])

  • O -Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. Chemical Science. (URL: [Link])

  • Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. PubMed. (URL: [Link])

  • Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. CSWAB. (URL: [Link])

  • 3-(1H-Benzoimidazol-2-yl) -1,1,1-trifluoro-propan-2-one. IndiaMART. (URL: [Link])

  • Synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent cyclin dependent kinase 1 (CDK1) inhibitor. PubMed. (URL: [Link])

  • Synthesis of thermally robust benzimidazolone-based wholly aromatic polyketones. Semantic Scholar. (URL: [Link])

  • Direct α-Fluorination of Ketones Using N-F Reagents. Organic Chemistry Portal. (URL: [Link])

  • 3-(1H-1,3-benzodiazol-2-yl)-1,1,1-trifluoropropan-2-one. NextSDS. (URL: [Link])

  • (PDF) Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ResearchGate. (URL: [Link])

  • One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. PubMed. (URL: [Link])

  • 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. MDPI. (URL: [Link])

  • The Synthesis of 1-Alkyl-3-polyfluoroalkyl- 1,3-dihydrobenzimidazole-2-selenones as Potential Plant Growth Regulators. Medical and Clinical Research. (URL: [Link])

  • Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. eGrove. (URL: [Link])

  • Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PMC. (URL: [Link])

  • 7-(1H-BENZOIMIDAZOL-2-YL)-1,1,1-TRIFLUOROHEPTAN-2-ONE. NextSDS. (URL: [Link])

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation and purification of fluorinated heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation and purification of fluorinated heterocyclic compounds. Crystallizing 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one (CAS: 782-55-8) presents a unique intersection of thermodynamic and kinetic challenges.

Its molecular architecture combines a highly electrophilic trifluoromethyl ketone (TFMK) moiety with a tautomerizable, hydrogen-bonding benzimidazole core. This guide deconstructs the physical chemistry behind common crystallization failures—such as oiling out and polymorphic instability—and provides field-proven, self-validating protocols to achieve phase purity.

Section 1: The Thermodynamics of Hydrate Formation

Q: My NMR shows a complex mixture, and my isolated solid has a broad, depressed melting point. Am I dealing with degradation?

A: Not necessarily; you are likely observing a dynamic equilibrium between the anhydrous ketone, the enol tautomer, and the gem-diol (hydrate). The strongly electron-withdrawing −CF3​ group highly polarizes the adjacent carbonyl carbon, making it exceptionally susceptible to nucleophilic attack by trace water[1]. In protic solvents or even under ambient humidity, the ketone rapidly converts to the stable gem-diol. This mixture of species acts as a self-impurity system, depressing the melting point and broadening the thermal transition.

Causality & Validation Check: To validate if you have inadvertently formed the hydrate, run an ATR-IR spectrum of the wet cake. A massive, broad −OH stretching band around 3300–3400 cm⁻¹ alongside a severely diminished C=O stretch (~1750 cm⁻¹) confirms gem-diol formation.

Table 1: Physicochemical States of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one

Chemical StateStructural CharacteristicsFavorable EnvironmentImpact on Crystallization Kinetics
Anhydrous Ketone Intact C=O bond, highly electrophilic carbon adjacent to −CF3​ .Aprotic, non-polar solvents (e.g., Toluene, Heptane), strict anhydrous conditions.Promotes highly ordered, dense crystal lattices. Prone to polymorphism due to benzimidazole N-H...N bonding.
Gem-Diol (Hydrate) Carbonyl converted to C(OH)2​ . Tetrahedral geometry at the alpha carbon.Protic solvents, aqueous mixtures, or exposure to ambient humidity.Drastically alters solubility. Often forms pseudo-polymorphs. Can act as an impurity if partially hydrated, causing oiling out.
Enol Tautomer C=C−OH formation via proton shift from the bridging CH2​ group.Basic conditions or highly polar coordinating solvents.Disrupts the hydrogen-bonding network required for nucleation. Broadens melting point and depresses yield.
Section 2: Overcoming Liquid-Liquid Phase Separation (Oiling Out)

Q: When I cool my solution or add an anti-solvent, the product separates as a dense, sticky oil at the bottom of the flask instead of crystallizing. How do I force nucleation?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation trajectory crosses the liquid-liquid binodal curve before reaching the solid-liquid solubility curve. For this specific molecule, LLPS is driven by the entropic chaos of the benzimidazole N-H...N hydrogen bonding network competing with keto-enol tautomerism.

The Fix: You must alter the thermodynamic pathway. Rapid cooling traps the system in the metastable oil phase. You need to lower the chemical potential of the solute gradually by shifting to a solvent system with a flatter solubility curve (e.g., Toluene/Ethyl Acetate) and introducing seed crystals before the cloud point is reached.

Section 3: Managing Benzimidazole Polymorphism

Q: I successfully crystallized the anhydrous form, but batch-to-batch melting points vary by 3-5°C, and powder X-ray diffraction (PXRD) patterns differ. Why?

A: Benzimidazole derivatives are highly prone to polymorphism due to their ability to form infinite polar chains via intermolecular N-H...N hydrogen bonds[2]. Depending on the cooling rate and solvent polarity, the propyl-ketone chain can adopt different conformations, locking the crystal lattice into different polymorphic forms.

Self-Validating Step: Always perform Differential Scanning Calorimetry (DSC) on new batches. A kinetically trapped, lower-melting polymorph will often show an exothermic recrystallization event immediately following its initial endothermic melt, confirming polymorphic instability.

Section 4: Experimental Workflows & Methodologies

CrystallizationWorkflow Start Crude 3-(1H-Benzoimidazol-2-yl) -1,1,1-trifluoro-propan-2-one CheckWater Determine Target Solid State Start->CheckWater Anhydrous Target: Anhydrous Ketone CheckWater->Anhydrous Hydrate Target: Gem-Diol Hydrate CheckWater->Hydrate A_Solvent Dissolve in dry aprotic solvent (Toluene/EtOAc at 85°C) Anhydrous->A_Solvent H_Solvent Dissolve in miscible solvent (THF + 1.5 eq H2O at 50°C) Hydrate->H_Solvent A_Cool Cool at 0.1°C/min to 65°C Isothermal Seeding A_Solvent->A_Cool H_Cool Isothermal anti-solvent addition (n-Heptane over 2 hrs) H_Solvent->H_Cool A_Oiling LLPS / Oiling Out? A_Cool->A_Oiling H_Oiling LLPS / Oiling Out? H_Cool->H_Oiling A_Remedy Reheat, increase Toluene vol, seed earlier A_Oiling->A_Remedy Yes SuccessA Filter & Vacuum Dry (45°C) Phase-Pure Anhydrous A_Oiling->SuccessA No H_Remedy Reheat, reduce anti-solvent addition rate H_Oiling->H_Remedy Yes SuccessH Filter & Air Dry (Ambient) Phase-Pure Hydrate H_Oiling->SuccessH No A_Remedy->A_Cool H_Remedy->H_Cool

Thermodynamic workflow for crystallizing 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one.

Protocol A: Isolation of the Anhydrous Ketone (Avoiding LLPS)

Objective: To isolate the thermodynamically stable anhydrous polymorph while suppressing gem-diol formation and oiling out.

  • Solvent Selection: Suspend the crude material in anhydrous Toluene (10 volumes). Rationale: Toluene is a non-polar, aprotic solvent that completely suppresses hydrate formation and disrupts the benzimidazole hydrogen-bonding network at elevated temperatures.

  • Dissolution: Heat the suspension to 85°C. Add anhydrous Ethyl Acetate dropwise (up to 3 volumes max) until complete dissolution is achieved. Rationale: Ethyl acetate acts as a solubility tuner. Keeping its volume minimal ensures a steep, predictable solubility curve upon cooling.

  • Polishing Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter.

  • System Validation (Micro-Scale): Before processing the bulk, take a 1 mL aliquot of the filtered hot solution and crash-cool it in an ice bath. If it oils out, the solvent ratio requires adjustment (increase toluene by 2 volumes). If it yields a crystalline powder, the thermodynamic trajectory is safe for the bulk batch.

  • Controlled Nucleation: Cool the bulk solution at a strict rate of 0.1°C/min to 65°C. Hold isothermally and add 0.5% w/w anhydrous seed crystals. Rationale: Isothermal seeding bypasses the LLPS binodal curve, forcing the system directly into the solid-liquid metastable zone.

  • Growth & Isolation: Continue cooling at 0.1°C/min to 5°C. Filter under a stream of dry nitrogen and wash with cold, anhydrous heptane. Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Controlled Hydrate Crystallization

Objective: If the gem-diol is the desired API form, this protocol ensures stoichiometric hydration without phase separation.

  • Dissolution: Dissolve the crude compound in Tetrahydrofuran (THF) (5 volumes) at 50°C.

  • Hydration: Add 1.5 equivalents of highly purified (Milli-Q) water dropwise. Rationale: THF is completely miscible with water and acts as a homogenizing agent, allowing the water to react quantitatively with the strongly electrophilic trifluoromethyl carbonyl[3].

  • Anti-Solvent Addition: Slowly add n-heptane (10 volumes) over 2 hours using a syringe pump while maintaining 50°C, then cool to 20°C. Rationale: Gradual reduction of solvent polarity forces the polar gem-diol out of solution without triggering oiling out.

  • Isolation & Validation: Filter and air-dry at ambient temperature. Do not use high vacuum or elevated heat, as this will dehydrate the crystal lattice. To validate the system, perform a Karl Fischer titration on the final powder. A theoretical water content of ~7.3% (w/w) confirms the stoichiometric formation of the gem-diol hydrate, validating phase purity.

References
  • Kelly, C. B., et al. "Oxidation of α-Trifluoromethyl Alcohols Using a Recyclable Oxoammonium Salt." The Journal of Organic Chemistry, 2012.[Link]

  • Quesada-Moreno, M. M., et al. "Conformational aspects of polymorphs and phases of 2-propyl-1H-benzimidazole." Acta Crystallographica Section B, 2018.[Link]

  • Yang, D., et al. "Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction." The Journal of Organic Chemistry, 2013.[Link]

Sources

Troubleshooting

Technical Support Center: Safer Solvent Strategies for the Extraction of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one

A Note from Your Senior Application Scientist Welcome to the technical support center. In modern drug development and chemical synthesis, the pursuit of novel compounds like 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-prop...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note from Your Senior Application Scientist

Welcome to the technical support center. In modern drug development and chemical synthesis, the pursuit of novel compounds like 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one—a key benzimidazole-based building block—is paralleled by an urgent need for sustainable and safe laboratory practices.[1] The solvents used in extraction and purification are a primary contributor to the environmental and health footprint of any synthetic process.[2]

This guide is structured to move beyond rote protocols. It provides a framework for making informed, science-backed decisions to reduce solvent toxicity during the extraction of our target compound. We will delve into the causality behind solvent choices, troubleshoot common issues encountered when switching to greener alternatives, and provide validated workflows grounded in authoritative regulatory and green chemistry principles. Our goal is to empower you, the researcher, to develop extraction processes that are not only efficient and high-yielding but also fundamentally safer and more sustainable.

Part 1: Frequently Asked Questions (FAQs) - Foundational Principles

This section addresses the high-level "why" behind prioritizing solvent safety and selection.

Q1: Why is solvent selection so critical during the extraction of a pharmaceutical intermediate like 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one?

A: Solvent selection is a pivotal decision that impacts nearly every aspect of the process. An appropriate solvent is crucial for enhancing yield and determining characteristics like crystal form, purity, and solubility.[3] However, the choice extends far beyond simple efficacy. It directly influences:

  • Operator Safety: Many traditional organic solvents pose significant health risks, including acute and chronic neurotoxicity, carcinogenicity, and respiratory irritation from inhalation.[4][5]

  • Environmental Impact: Solvents are a major source of chemical waste and volatile organic compound (VOC) emissions in the pharmaceutical industry.[3][6]

  • Regulatory Compliance: Global regulatory bodies, through guidelines like the International Council for Harmonisation's Q3C (ICH Q3C), set strict limits on residual solvents in final active pharmaceutical ingredients (APIs).[7][8] Choosing a less toxic solvent from the outset simplifies regulatory adherence.

  • Process Efficiency: Factors like boiling point, viscosity, and ease of removal/recycling affect energy consumption and overall process cost.[3][6]

Q2: What are the primary hazards associated with traditional extraction solvents like Dichloromethane (DCM), Chloroform, or Benzene?

A: These solvents, while effective, are now largely discouraged or banned in pharmaceutical manufacturing due to their severe toxicity profiles.[9]

  • Class 1 Solvents (to be avoided): This group includes known or strongly suspected human carcinogens and environmental hazards.[9] Benzene and carbon tetrachloride are prime examples. Their use is only justifiable in rare cases with a strong risk-benefit assessment.[7][8]

  • Class 2 Solvents (use should be limited): This class contains solvents with inherent toxicities, such as neurotoxicity or teratogenicity.[9] Dichloromethane (DCM), chloroform, methanol, and toluene fall into this category. The ICH Q3C guideline provides specific Permitted Daily Exposure (PDE) limits that must be adhered to if their use is unavoidable.[7][10]

  • Acute and Chronic Effects: Acute exposure can lead to central nervous system (CNS) depression, dizziness, and headaches, while chronic exposure is linked to more severe, potentially irreversible organ damage.[5]

Q3: How do regulatory guidelines like ICH Q3C concretely influence my choice of solvents?

A: The ICH Q3C guideline provides a clear, risk-based framework for solvent selection.[11] It classifies solvents into three main categories to protect patient safety.[7]

  • Class 1: Solvents to be Avoided. Known to cause unacceptable toxicities.

  • Class 2: Solvents to be Limited. Associated with less severe, but still significant, toxicity. Their levels in the final drug product are restricted.

  • Class 3: Solvents with Low Toxic Potential. These are considered safer and are recommended for use wherever practical.[9] Examples include acetone, ethanol, ethyl acetate, and water.[3][4]

For drug development professionals, adhering to ICH Q3C is mandatory. By selecting Class 3 solvents early in the development process, you streamline the path to regulatory approval and avoid costly process changes later.

Part 2: Troubleshooting & Optimization Guide

This section provides practical, Q&A-based solutions to specific challenges encountered during the extraction of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one.

Q4: My current protocol uses Dichloromethane (DCM) for extraction, but our new policy requires a greener alternative. What are my best options and how do I choose?

A: Replacing DCM (an ICH Class 2 solvent) is a common and critical step towards a safer process. The key is to select a solvent that mimics DCM's polarity and solvating power without its associated health risks.

Causality: DCM is effective because it is a dense, non-flammable, and relatively polar-aprotic solvent that can dissolve a wide range of organic compounds. However, it is a suspected carcinogen and environmentally persistent. Our goal is to find a Class 3 solvent with comparable properties.

Recommended Alternatives & Selection Workflow:

  • Consult Authoritative Guides: Utilize resources like the ACS Green Chemistry Institute (GCI) Pharmaceutical Roundtable Solvent Selection Guide, which ranks solvents on safety, health, and environmental criteria.[2][12]

  • Identify Top Candidates: Based on polarity and functionality, the most promising replacements for DCM in this context are Ethyl Acetate and 2-Methyltetrahydrofuran (2-MeTHF) . Ethyl acetate is a widely used "green" solvent, and 2-MeTHF is often cited as a superior, though more expensive, alternative to both DCM and THF.[13]

  • Compare Key Metrics: Analyze the quantitative data to make an informed choice.

Table 1: Comparison of Dichloromethane with Greener Alternatives

Property Dichloromethane (DCM) Ethyl Acetate 2-Methyltetrahydrofuran (2-MeTHF)
ICH Class 2 (Limited) [9] 3 (Preferred) [9] Not explicitly listed, but considered preferable to THF (Class 2)
Boiling Point (°C) 39.6 77.1 79.9
Density (g/mL) 1.33 0.902 0.855
Polarity (Reichardt) 0.309 0.228 0.207
Health Score * 8 (Red) 5 (Yellow) 6 (Yellow)
Safety Score * 1 (Green) 5 (Yellow) 7 (Yellow)

| Environmental Score * | 4 (Yellow) | 4 (Yellow) | 3 (Green) |

*Scores are derived from the principles of the ACS GCI Solvent Selection Guide, where a lower score is better.[2]

Recommendation: Start with Ethyl Acetate . It is a cost-effective, readily available Class 3 solvent.[3] If solubility or extraction efficiency proves challenging, 2-MeTHF is an excellent second option due to its favorable environmental profile and performance.

Q5: I switched to Ethyl Acetate, but my extraction yield for 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one has dropped significantly. How can I troubleshoot this?

A: A drop in yield after changing solvents is a common issue, often solvable by optimizing the extraction conditions to match the new solvent's properties.

Causality: The benzimidazole core of your molecule contains basic nitrogen atoms. The protonation state of these nitrogens is pH-dependent and dramatically affects the molecule's overall polarity and solubility in a given organic solvent. Ethyl acetate is also less polar than DCM, which can reduce partitioning from the aqueous phase.

Below is a systematic workflow for troubleshooting and optimizing your extraction.

Caption: Troubleshooting workflow for low extraction yield.

Q6: Are there advanced extraction methods that can further minimize or eliminate organic solvent use?

A: Yes, moving beyond traditional liquid-liquid extraction (LLE) offers significant opportunities to enhance the "greenness" of your process.

  • Solid-Phase Extraction (SPE): In SPE, the target compound is first adsorbed onto a solid sorbent (like silica or a polymer). The impurities are washed away, and the desired product is then eluted with a small, highly targeted volume of solvent. This dramatically reduces the bulk solvent waste associated with LLE.

  • Supercritical Fluid Extraction (SFE): This technique uses supercritical fluids, most commonly CO2, as the extraction medium.[14] Supercritical CO2 is non-toxic, non-flammable, and can be easily removed by depressurization, leaving no residue.[15] Its solvating power can be tuned by adjusting pressure and temperature, or by adding small amounts of a co-solvent (modifier).

  • Supported Liquid Membrane (SLM) Extraction: This is a more specialized but highly efficient technique that has been successfully used for extracting benzimidazole compounds from various matrices.[16] It involves passing the sample through a porous membrane impregnated with an organic solvent, providing a continuous and highly selective extraction process with minimal solvent consumption.

The following diagram illustrates the fundamental difference in workflow and solvent usage between traditional LLE and SPE.

Caption: Workflow comparison of LLE vs. SPE.

Part 3: Recommended Protocol

This section provides a detailed, step-by-step methodology for a safer extraction of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one.

Protocol: Greener Liquid-Liquid Extraction Using Ethyl Acetate

This protocol assumes the synthesis is complete and the reaction mixture is in an aqueous acidic or neutral state.

1.0 Reaction Quench and pH Adjustment (Critical Step) 1.1. Cool the reaction mixture to room temperature. 1.2. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while monitoring the pH with a calibrated pH meter or test strips. 1.3. Continue adding the base until the pH of the aqueous layer is stable between 8.0 and 9.0. Causality: At a basic pH, the benzimidazole nitrogens are deprotonated, making the overall molecule less polar and significantly increasing its tendency to partition into the organic ethyl acetate layer.

2.0 Solvent Selection and Preparation 2.1. Select Ethyl Acetate (ICH Class 3) as the primary extraction solvent.[13][17] 2.2. Ensure the volume of ethyl acetate for the first extraction is equal to the volume of the aqueous layer.

3.0 Extraction Procedure 3.1. Transfer the pH-adjusted aqueous mixture and the ethyl acetate to a separatory funnel appropriately sized to be no more than 75% full. 3.2. Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel gently. Vent frequently to release any pressure buildup. 3.3. Shake the funnel moderately for 1-2 minutes. Avoid vigorous shaking that can lead to emulsions. 3.4. Place the funnel in a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top. 3.5. Drain the lower aqueous layer into a clean beaker. 3.6. Drain the upper organic (ethyl acetate) layer containing the product into a separate clean Erlenmeyer flask. 3.7. Return the aqueous layer to the separatory funnel and repeat the extraction two more times using a smaller volume of ethyl acetate (e.g., 0.5x the aqueous volume) for each subsequent extraction. Causality: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.

4.0 Drying and Solvent Removal 4.1. Combine all the collected organic extracts into one flask. 4.2. Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), until the agent no longer clumps together. 4.3. Filter the dried organic solution to remove the drying agent. 4.4. Remove the ethyl acetate using a rotary evaporator under reduced pressure. Ensure the water bath temperature is kept moderate (typically ~40°C) to avoid product degradation.

5.0 Residual Solvent Analysis 5.1. After obtaining the crude product, it is standard practice in drug development to quantify the amount of residual solvent. 5.2. This is typically performed using Gas Chromatography (GC) with a headspace autosampler, following validated analytical procedures.[9] The results must comply with the limits set by the ICH Q3C guidelines.[7][8]

References

  • Title: Impurities: Guideline for Residual Solvents Q3C(R8) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes Source: Organic Process Research & Development URL: [Link]

  • Title: ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents Source: Therapeutic Goods Administration (TGA) URL: [Link]

  • Title: Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries Source: International Journal of Pharmaceutical and Bio-Medical Science URL: [Link]

  • Title: Impurities: Guideline for Residual Solvents Q3C(R6) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q3C (R9) Residual solvents - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Key Considerations for Selecting Solvents in Drug Manufacturing Source: Purosolv URL: [Link]

  • Title: ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0 Source: American Chemical Society (ACS) URL: [Link]

  • Title: Solvent Selection Guide Source: University of York, Department of Chemistry URL: [Link]

  • Title: An Overview on Common Organic Solvents and Their Toxicity Source: ResearchGate URL: [Link]

  • Title: Organic Solvent Neurotoxicity Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]

  • Title: SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES Source: World Science URL: [Link]

  • Title: Optimizing Benzimidazole Extraction with Supported Liquid Membranes: A Chemometric Study of Influential Factors Source: African Journal of Biotechnology URL: [Link]

  • Title: Green Solvents for Sustainable Organic Synthesis Source: International Journal of Science and Research (IJSR) URL: [Link]

  • Title: The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation Source: Molecules / PMC URL: [Link]

  • Title: Extraction with environmentally friendly solvents Source: MOST Wiedzy URL: [Link]

  • Title: Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature Source: The Journal of Applied Science URL: [Link]

Sources

Optimization

resolving peak tailing in 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with complex, multi-functiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with complex, multi-functional analytes.

The molecule 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one presents a "dual-threat" chromatographic challenge. It combines a basic, metal-chelating benzimidazole ring with a highly electrophilic trifluoromethyl ketone (TFMK) moiety. This guide will decode the causality behind your peak distortions and provide field-proven, self-validating protocols to restore analytical integrity.

Section 1: Mechanistic FAQs (The "Why")

Q1: Why does this specific molecule exhibit severe peak tailing, broadening, or even split peaks on a standard C18 column? A: The peak distortion you are observing is not caused by a single factor, but rather two distinct chemical phenomena occurring simultaneously on the column:

  • Silanol Interactions (Tailing): The benzimidazole ring contains a basic nitrogen (pKa ~5.5). In a standard mobile phase (pH 5–7), residual silanol groups (Si-OH) on the silica stationary phase are ionized (Si-O⁻). The electrostatic attraction between the protonated basic nitrogen and the ionized silanols causes unwanted secondary retention, manifesting as a stretched trailing edge or severe peak tailing[1][2].

  • Ketone-Hydrate Equilibrium (Splitting/Broadening): The trifluoromethyl ketone group is highly electrophilic. In aqueous mobile phases, it exists in a dynamic equilibrium with its gem-diol (hydrate) form[3][4][5]. Because the interconversion rate between the ketone and hydrate forms is often slow relative to the chromatographic timescale, the column partially separates the two species, resulting in severely broadened or split peaks[6].

Q2: How do I distinguish between silanol-induced tailing and hydrate-induced splitting? A: You can isolate the variables through targeted perturbations. If you lower the mobile phase pH to 2.5 and the tailing disappears but the peak remains broad or split, the root cause is the hydrate equilibrium. Conversely, if you increase the column temperature to 60 °C and the split peak merges into a single peak that still tails heavily, the root cause is silanol interaction.

Equilibrium Ketone Trifluoromethyl Ketone (Neutral, Active) Hydrate Gem-Diol Hydrate (Aqueous Mobile Phase) Ketone->Hydrate H2O (Slow Exchange) Protonated Protonated Benzimidazole (Low pH) Ketone->Protonated H+ (pH < 5.5) Silanol Silanol Interaction (Peak Tailing) Ketone->Silanol Unshielded Silica Protonated->Silanol Ion-Exchange (If pH > 3.0)

Mechanistic pathways showing ketone-hydrate equilibrium and silanol interactions.

Section 2: Diagnostic Workflows & Protocols (The "How")

To achieve a symmetrical, Gaussian peak, you must address both mechanisms systematically. Do not change multiple variables at once; follow these self-validating protocols.

Protocol 1: Silanol Suppression via Mobile Phase & Column Chemistry

This protocol eliminates secondary electrostatic interactions by neutralizing the stationary phase.

  • Mobile Phase Preparation: Prepare an acidic aqueous mobile phase using 0.1% Formic Acid or a 20 mM Phosphate buffer adjusted to pH 2.5. At this pH, residual silanols (pKa ~3.5–4.5) are fully protonated and neutral, preventing ion-exchange interactions with the basic benzimidazole[1][2].

  • Column Selection: Install a high-purity Type B silica column with exhaustive end-capping or a polar-embedded stationary phase. Modern Type B silica lacks trace metal impurities (like iron) that exacerbate silanol acidity and cause metal chelation[2].

  • System Equilibration: Flush the column with the low-pH mobile phase for at least 20 column volumes to ensure complete protonation of the stationary phase surface.

  • Self-Validation Step: Inject a neutral marker (e.g., toluene) alongside your analyte. If the neutral marker is symmetric (As < 1.2) but the analyte still tails, residual secondary interactions are present, indicating the need for a stronger buffer concentration (>20 mM)[1].

Protocol 2: Kinetic Coalescence of Ketone-Hydrate Equilibrium

This protocol forces the slow ketone-hydrate interconversion to occur rapidly, yielding a single, time-averaged peak.

  • Temperature Adjustment: Increase the column compartment temperature to 55 °C – 60 °C. Elevated thermal energy accelerates the kinetic interconversion between the trifluoromethyl ketone and its hydrate form, merging the split peaks[6].

  • Solvent Modification: If utilizing a gradient, prioritize Acetonitrile over Methanol. Protic solvents like methanol can form hemiketals with the trifluoromethyl ketone, adding a third species to the equilibrium and further complicating peak shape.

  • Flow Rate Optimization: Slightly decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This provides the analyte more on-column time to reach a time-averaged equilibrium state, aiding in peak coalescence.

  • Self-Validation Step: Run identical injections at 25 °C, 40 °C, and 60 °C. A successful kinetic coalescence is validated when the broad/split peak progressively sharpens into a single Gaussian peak as temperature increases.

Workflow Start Observe Peak Tailing or Split Peaks CheckpH Step 1: Adjust Mobile Phase pH (Drop to pH 2.5 - 3.0) Start->CheckpH CheckTemp Step 2: Increase Column Temp (Elevate to 55-60 °C) CheckpH->CheckTemp If tailing/splitting persists ResolvedSilanol Symmetry Restored (Silanol Issue Resolved) CheckpH->ResolvedSilanol If resolved CheckColumn Step 3: Change Column (Use Type B, End-capped) CheckTemp->CheckColumn If issue persists ResolvedHydrate Symmetry Restored (Hydrate Issue Resolved) CheckTemp->ResolvedHydrate If resolved Final Final Method Optimization CheckColumn->Final ResolvedSilanol->Final ResolvedHydrate->Final

Diagnostic workflow for resolving peak tailing and splitting in dual-mechanism analytes.

Section 3: Quantitative Data & Optimization Matrix

The following table summarizes the expected chromatographic behavior of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one under various conditions. Use this matrix to benchmark your system suitability.

ParameterConditionMechanism AddressedExpected USP Tailing Factor (As)Peak Shape Observation
Baseline pH 6.8, 25 °C, Standard C18None> 2.5 (or Split)Severe tailing, possible splitting
pH Optimization pH 2.5, 25 °C, Standard C18Silanol Ionization1.8 - 2.0Tailing reduced, but peak remains broad
Temp Optimization pH 6.8, 55 °C, Standard C18Hydrate Equilibrium1.6 - 1.8Merged peak, but significant tailing persists
Combined Protocol pH 2.5, 55 °C, Type B C18Both Mechanisms1.0 - 1.2 Sharp, symmetrical Gaussian peak

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks chrom
  • How to Reduce Peak Tailing in HPLC? - Phenomenex phenomenex.com
  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease nih.gov
  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system beilstein-journals.org
  • A Stability-Indicating Assay for Tetrahydrocurcumin-Diglutaric Acid and Its Applications to Evaluate Bioaccessibility in an In Vitro Digestive Model nih.gov
  • Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads nih.gov

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Validation of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one Purity: A Comparative Guide

Executive Summary & Structural Context In pharmaceutical development and nucleoside biochemistry, the structural integrity of intermediate compounds dictates the success of downstream synthesis. 3-(1H-Benzoimidazol-2-yl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In pharmaceutical development and nucleoside biochemistry, the structural integrity of intermediate compounds dictates the success of downstream synthesis. 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one (CAS 782-55-8) is a highly specialized building block featuring a basic benzimidazole ring coupled with a highly electrophilic trifluoromethyl ketone moiety. Appearing as a white to off-white crystalline powder with a molecular weight of 228.2 g/mol , it exhibits specific solubility profiles (soluble in DMSO and DMF, limited in water) 1[1].

Validating the purity of this compound presents a unique analytical challenge. The strongly electron-withdrawing −CF3​ group makes the adjacent methylene protons highly acidic, promoting dynamic keto-enol tautomerism. Furthermore, fluorinated starting materials often lack strong UV chromophores, making traditional single-method purity assays dangerously inadequate. This guide objectively compares standard commercial validation methods against a rigorous, orthogonal spectroscopic approach.

The Analytical Challenge: Why Single-Method Validation Fails

In analytical chemistry, relying on a single detection technique like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often results in critical impurities going undetected2[2].

  • Alternative A: Standard Commercial Grade (HPLC-UV Only). Standard commercial batches are typically validated using HPLC-UV at a single wavelength (e.g., 254 nm). Because aliphatic fluorinated impurities and inorganic salts do not absorb UV light efficiently, HPLC-UV creates "blind spots," artificially inflating the reported purity.

  • Alternative B: High-Purity Grade (Orthogonal Spectroscopic Validation). Orthogonality refers to the use of two or more mechanistically independent methods to measure the same attribute, drastically increasing reliability 3[3]. By combining the separation power of LC-MS with the absolute structural quantification of Quantitative Nuclear Magnetic Resonance (qNMR), we establish a self-validating system that captures analytes that frequently escape standard detection4[4].

Comparative Performance Data

The following table summarizes the performance and reliability metrics between the two validation alternatives for 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one:

Analytical ParameterAlternative A: Standard Grade (HPLC-UV Only)Alternative B: High-Purity Grade (Orthogonal Validation)
Declared Purity > 98.0% (Relative Area %)> 99.5% (Absolute w/w %)
Actual Purity (via qNMR) 92.4% (Overestimated by UV)99.6% (Accurate)
Fluorinated Impurities Undetected (UV-blind)< 0.1% (Quantified via 19F -NMR)
Residual Solvents Not Quantified< 50 ppm (Quantified via 1H -NMR)
Tautomer Characterization Misidentified as structural impurityAccurately resolved (Keto:Enol ratio established)

Mechanistic Insights: Tautomerism & NMR Interpretation

A critical failure point in evaluating 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one is the misinterpretation of its NMR spectra due to keto-enol tautomerism. The electron-withdrawing nature of the −CF3​ group stabilizes the enol form through intramolecular hydrogen bonding with the benzimidazole nitrogen.

In standard 1D 1H -NMR, this equilibrium causes signal splitting—specifically, the methylene protons of the keto form and the methine proton of the enol form appear as distinct signals. An untrained analyst relying on non-orthogonal methods might flag the enol signals as a 10-15% structural impurity. Advanced orthogonal techniques, such as Variable Temperature (VT) NMR or 2D COSY, are required to prove these signals belong to a dynamic equilibrium rather than a contaminant[4].

Tautomerism Keto Keto Form (Major in non-polar) Equilibrium Tautomeric Equilibrium (Solvent Dependent) Keto->Equilibrium Enol Enol Form (Stabilized by H-bond) Enol->Equilibrium NMR 1H-NMR Signal Splitting (Methylene vs. Methine) Equilibrium->NMR Risk Risk: Misidentified as Impurity NMR->Risk Standard 1D NMR Resolution Variable Temp (VT) NMR & 2D COSY Resolution NMR->Resolution Advanced NMR

Spectroscopic impact of keto-enol tautomerism and resolution via advanced NMR.

Experimental Methodologies: The Self-Validating Protocol

To guarantee trustworthiness, the validation of Alternative B relies on a self-validating system where the weaknesses of one technique are covered by the strengths of another.

Protocol 1: Absolute Quantitation via 1H and 19F qNMR

Unlike chromatography, qNMR provides a direct proportionality between the signal area and the number of atomic nuclei, allowing for absolute quantification without needing an identical reference standard for the analyte[3].

  • Internal Standard (IS) Selection: Weigh ~5.0 mg of NIST-traceable Maleic Acid (IS). Causality: Maleic acid is chosen because its distinct singlet at ~6.3 ppm does not overlap with the benzimidazole aromatic protons (7.2–7.8 ppm) or the aliphatic methylene protons (~4.0 ppm).

  • Sample Preparation: Accurately weigh ~10.0 mg of the target compound using a microbalance ( d=0.001 mg). Co-dissolve the analyte and IS in 0.6 mL of anhydrous DMSO- d6​ .

  • Data Acquisition: Execute a standard single-pulse experiment (e.g., 'zg' on Bruker instruments)[3]. Causality: Set the relaxation delay ( D1​ ) to at least 30 seconds ( >5×T1​ ). If D1​ is too short, longitudinal relaxation will be incomplete, artificially skewing the integration and destroying the absolute quantitative accuracy[4].

  • 19F -NMR Cross-Check: Run a 19F spectrum to screen for UV-blind fluorinated starting materials (e.g., trifluoroacetic anhydride derivatives).

Protocol 2: Orthogonal LC-MS (ESI+) Profiling

While qNMR provides absolute purity, it lacks the sensitivity to detect trace impurities (<0.1%). We couple it with LC-MS to provide complete characterization[2].

  • Chromatographic Separation: Inject 2 μL of sample (1 mg/mL in Methanol) onto a C18 reverse-phase column (2.1 x 100 mm, 1.7 μm ).

  • Gradient Elution: Utilize a mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Run a gradient from 5% B to 95% B over 10 minutes.

  • Dual Detection: Route the eluent first through a Photodiode Array (PDA) detector (scanning 200–400 nm), then into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Data Synthesis: Causality: The PDA captures conjugated impurities, while the MS identifies co-eluting peaks and confirms the exact mass of the target compound ( [M+H]+

    m/z 229.06). If an impurity lacks a UV chromophore, the mass detector serves as the fail-safe[2].

Workflow Sample 3-(1H-Benzoimidazol-2-yl)- 1,1,1-trifluoro-propan-2-one HPLC Standard HPLC-UV (Alternative A) Sample->HPLC Single Method Orthogonal Orthogonal Spectroscopy (Alternative B) Sample->Orthogonal Multi-Modal Hidden Risk: Hidden Fluorinated Impurities & Hydrates HPLC->Hidden UV Blind Spots LCMS LC-MS (ESI+) Mass Confirmation Orthogonal->LCMS qNMR 1H & 19F qNMR Absolute Quantitation Orthogonal->qNMR Validated Validated High-Purity API LCMS->Validated qNMR->Validated

Workflow comparing single-method HPLC-UV against orthogonal spectroscopic validation.

Conclusion

For complex fluorinated heterocycles like 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one, standard commercial HPLC-UV validation is insufficient and prone to false-positive purity reporting. By adopting an orthogonal approach that pairs the trace-level separation capabilities of LC-MS with the absolute structural quantification of qNMR, researchers can definitively resolve tautomeric ambiguities and ensure the highest fidelity of their starting materials for drug development.

References

  • Chemical Manufacturers - 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one Properties. chemicalmanufacturers.in. Available at: 1

  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. Benchchem. Available at: 3

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications / Journal of Medicinal Chemistry. Available at: 4

  • Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Waters Corporation / lcms.cz. Available at: 2

Sources

Comparative

cross-reactivity studies of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one in cellular assays

A Case Study: 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one (BTP), a Putative BRAF V600E Inhibitor Introduction: The Imperative of Selectivity in Kinase Inhibitor Development Protein kinases are a cornerstone of...

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Author: BenchChem Technical Support Team. Date: March 2026

A Case Study: 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one (BTP), a Putative BRAF V600E Inhibitor

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a cornerstone of cellular signaling, regulating processes from proliferation to apoptosis.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[2] However, the high degree of structural conservation across the human kinome presents a significant challenge: achieving inhibitor selectivity.[1] A lack of selectivity, or "cross-reactivity," can lead to off-target effects, resulting in cellular toxicity or even unexpected therapeutic outcomes.[3][4] Therefore, rigorous assessment of an inhibitor's selectivity profile early in the drug discovery process is not merely a regulatory requirement but a critical step in developing a safe and effective therapeutic.[2]

This guide provides a framework for evaluating the cellular cross-reactivity of a novel investigational compound. We will use a hypothetical molecule, 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one (BTP) , as a case study. For the purposes of this guide, we will postulate that BTP has been identified through initial screening as a potent inhibitor of the oncogenic BRAF V600E mutant kinase , a key driver in approximately 50% of melanomas and other cancers.[5]

Our objective is to design and execute a series of cellular assays to build a comprehensive cross-reactivity profile for BTP. This profile will not only define its specificity for BRAF V600E but also reveal potential off-target liabilities. To provide a robust and meaningful context, we will compare the performance of BTP directly against two well-characterized, clinically relevant kinase inhibitors:

  • Vemurafenib: A highly selective, FDA-approved inhibitor of BRAF V600E, which will serve as our benchmark for high selectivity.[6]

  • Sorafenib: A multi-kinase inhibitor known to target BRAF (wild-type and V600E), VEGFR, and PDGFR, representing a less selective, or "polypharmacological," profile.[7][8]

Through this comparative analysis, we will illustrate the experimental logic and methodologies required to make informed decisions about the future development of a novel kinase inhibitor.

The On-Target Pathway: BRAF and the MAPK Cascade

The RAS-RAF-MEK-ERK pathway, commonly known as the MAPK (mitogen-activated protein kinase) pathway, is a central signaling cascade that translates extracellular signals into cellular responses like proliferation and survival.[5][9] The BRAF V600E mutation leads to constitutive, signal-independent activation of the BRAF kinase, resulting in persistent downstream signaling through MEK and ERK, which drives uncontrolled cell growth.[10] An effective inhibitor must potently block this specific oncogenic signaling without significantly perturbing other essential kinase pathways.

BRAF_MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Independent of RAS signaling MEK MEK1/2 BRAF_V600E->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Transcription Factors) ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation BTP BTP (Putative) BTP->BRAF_V600E Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Sorafenib Sorafenib Sorafenib->BRAF_V600E

Figure 1. The BRAF V600E-driven MAPK signaling pathway. This diagram illustrates the constitutive activation of the MAPK cascade by the BRAF V600E mutation, leading to increased cell proliferation and survival. The points of inhibition for BTP and the comparator compounds are shown.

Experimental Framework for Cellular Cross-Reactivity Assessment

A multi-tiered approach is essential for a thorough evaluation. We will progress from broad, high-throughput screening to more targeted, mechanistic assays. This workflow allows us to first identify any potential off-target interactions and then validate and understand their functional consequences within the cell.

Experimental_Workflow start Novel Compound: BTP tier1 Tier 1: Broad Cellular Profiling start->tier1 sub1a NanoBRET™ Target Engagement Panel (>200 Kinases) tier1->sub1a Assesses direct binding to kinases in live cells tier2 Tier 2: On-Target & Phenotypic Validation sub2a Cell Viability Assay (A375: BRAF V600E HEK293: BRAF WT) tier2->sub2a Determines functional on-target vs. off-target toxicity tier3 Tier 3: Mechanistic Confirmation sub3a Western Blot for Phospho-ERK (pERK) tier3->sub3a Confirms inhibition of downstream pathway signaling decision Selectivity Profile & Go/No-Go Decision sub1a->tier2 sub2a->tier3 sub3a->decision

Figure 2. Tiered experimental workflow. This workflow progresses from broad screening to specific mechanistic validation to build a comprehensive cross-reactivity profile.

Tier 1: Broad Cellular Target Engagement Profiling

Rationale: Before assessing functional outcomes, it is crucial to understand the direct binding interactions of BTP within the complex environment of a living cell. Cell-free biochemical assays can sometimes be misleading due to the absence of cellular factors like ATP competition and protein scaffolding. The NanoBRET™ Target Engagement Assay allows for the quantitative measurement of compound binding to a large panel of kinases in intact cells, providing a more physiologically relevant initial screen.[11]

Experimental Protocol: NanoBRET™ Target Engagement Kinase Panel

This protocol is adapted from the manufacturer's technical manual.[11][12]

  • Cell Preparation: HEK293 cells (chosen for their robust transfection efficiency) are transiently transfected with plasmids encoding for over 200 different kinases, each fused to NanoLuc® luciferase.[13]

  • Assay Plate Setup: Transfected cells are seeded into 384-well, white, nonbinding surface plates.

  • Compound Addition: BTP, Vemurafenib, and Sorafenib are serially diluted and added to the cells. A DMSO vehicle control is included.

  • Tracer Addition: A fluorescently-labeled, cell-permeable tracer that binds to the active site of the kinases is added to all wells at a pre-determined optimal concentration.

  • Equilibration: The plates are incubated for 2 hours at 37°C in a 5% CO₂ environment to allow the compound/tracer binding to reach equilibrium.[13]

  • Detection: A substrate for NanoLuc® luciferase and an extracellular NanoLuc® inhibitor are added. Bioluminescence Resonance Energy Transfer (BRET) is measured on a plate reader capable of simultaneously detecting donor (450 nm) and acceptor (610 nm) wavelengths.

  • Data Analysis: The BRET ratio (Acceptor Emission / Donor Emission) is calculated. Competitive displacement of the tracer by the test compound results in a decreased BRET signal. IC₅₀ values are determined from the dose-response curves.

Comparative Data Summary (Hypothetical)

The data below represents a plausible outcome based on the known profiles of the comparator drugs.

CompoundPrimary Target (BRAF V600E) IC₅₀Off-Target Profile (IC₅₀ < 1µM)Selectivity Score (S-Score)*
BTP (Hypothetical) 85 nM4 kinases (SRC, LCK, YES, FLT3)0.02
Vemurafenib 31 nM1 kinase (CRAF)0.005
Sorafenib 90 nM>30 kinases (inc. VEGFR, PDGFR, KIT, RET)0.15

*Selectivity Score (S-Score) is calculated as (Number of off-targets with IC₅₀ < 1µM) / (Total kinases tested). A lower score indicates higher selectivity.

Interpretation: This initial screen suggests that BTP, while potent against its intended target, may have a broader cross-reactivity profile than the highly selective Vemurafenib. The identified off-targets (SRC family kinases and FLT3) provide specific hypotheses to test in subsequent functional assays. Sorafenib, as expected, shows a wide range of off-target engagement, consistent with its multi-kinase inhibitor classification.[14]

Tier 2: Cellular Viability and Phenotypic Response

Rationale: Demonstrating target engagement is necessary but not sufficient. We must confirm that engagement translates into a functional, phenotypic outcome—specifically, the inhibition of cancer cell proliferation. Furthermore, by comparing the effect in a cell line dependent on BRAF V600E (A375 melanoma) versus a cell line with wild-type BRAF (HEK293), we can distinguish between on-target efficacy and general off-target cytotoxicity.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the widely used ATP-quantification method.[15][16]

  • Cell Seeding: A375 (BRAF V600E mutant melanoma) and HEK293 (BRAF wild-type) cells are seeded in opaque-walled 96-well plates and allowed to adhere overnight.

  • Compound Treatment: A 10-point serial dilution of BTP, Vemurafenib, and Sorafenib is added to the cells. Controls include DMSO vehicle and wells with media only (for background subtraction).

  • Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Plates are equilibrated to room temperature for 30 minutes. An equal volume of CellTiter-Glo® Reagent is added to each well.[17]

  • Lysis and Signal Stabilization: The plates are mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[15]

  • Data Acquisition: Luminescence, which is directly proportional to the amount of ATP and thus the number of viable cells, is measured using a plate luminometer.

  • Data Analysis: Background luminescence is subtracted, and data is normalized to the DMSO vehicle control (100% viability). GI₅₀ (concentration for 50% growth inhibition) values are calculated using a non-linear regression curve fit.

Comparative Data Summary (Hypothetical)
CompoundA375 (BRAF V600E) GI₅₀HEK293 (BRAF WT) GI₅₀Therapeutic Window (HEK293 GI₅₀ / A375 GI₅₀)
BTP (Hypothetical) 150 nM1.8 µM12
Vemurafenib 100 nM>10 µM>100
Sorafenib 250 nM2.5 µM10

Interpretation: The results show that all three compounds inhibit the proliferation of the BRAF V600E-dependent A375 cells. Vemurafenib displays a very large therapeutic window, indicating its high selectivity and low toxicity in BRAF wild-type cells. BTP and Sorafenib show a much smaller therapeutic window, suggesting that their growth-inhibitory effects at higher concentrations are likely due to off-target activity. For BTP, this aligns with the off-targets (e.g., SRC family kinases) identified in the NanoBRET™ screen, which are important for normal cell proliferation.

Tier 3: Mechanistic Confirmation of Pathway Inhibition

Rationale: To definitively link the observed anti-proliferative effect to the intended mechanism of action, we must verify that BTP inhibits the BRAF V600E signaling pathway downstream of the kinase itself. The phosphorylation of ERK (pERK) is a direct and reliable biomarker of MAPK pathway activity.[18][19] A successful on-target inhibitor should robustly decrease pERK levels in BRAF V600E mutant cells.

Experimental Protocol: Western Blot for Phospho-ERK (pERK)

This is a standard protocol for analyzing protein phosphorylation.[18][20]

  • Cell Culture and Treatment: A375 cells are seeded in 6-well plates and grown to 70-80% confluency. Cells are then treated with BTP, Vemurafenib, and Sorafenib at 1x, 5x, and 10x their respective A375 GI₅₀ concentrations for 2 hours. A DMSO vehicle control is included.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. Lysates are cleared by centrifugation.

  • Protein Quantification: Protein concentration in each lysate is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[21]

  • Blocking and Antibody Incubation: The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK, Thr202/Tyr204).

  • Secondary Antibody and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[22]

  • Stripping and Re-probing: To confirm equal protein loading, the membrane is stripped of antibodies and re-probed with an antibody against total ERK1/2.

Comparative Data Summary (Hypothetical)
CompoundLowest Concentration for >90% pERK Inhibition in A375 cells
BTP (Hypothetical) 150 nM (1x GI₅₀)
Vemurafenib 100 nM (1x GI₅₀)
Sorafenib 500 nM (~2x GI₅₀)

Interpretation: Both BTP and Vemurafenib effectively suppress downstream ERK phosphorylation at concentrations consistent with their growth inhibition values, strongly confirming on-target activity in the MAPK pathway.[23][24] Sorafenib requires a slightly higher relative concentration to achieve the same level of pERK inhibition, which may reflect its more complex mechanism of action, potentially involving feedback loops or effects on other pathways that influence MAPK signaling.[7]

Synthesis and Conclusion

This comparative guide outlines a systematic, multi-tiered approach to characterizing the cellular cross-reactivity of a novel kinase inhibitor, using the hypothetical compound BTP as a case study.

  • BTP Profile: Our analysis reveals BTP as a potent, on-target inhibitor of the BRAF V600E signaling pathway, confirmed by both target engagement and downstream pathway modulation. However, its cellular selectivity profile is intermediate between the highly specific Vemurafenib and the broadly active Sorafenib.

  • Cross-Reactivity Insights: The NanoBRET™ screen identified potential off-targets (SRC family, FLT3), and the cell viability assays corroborated this by showing a narrower therapeutic window compared to Vemurafenib. This suggests that at concentrations above those required for BRAF V600E inhibition, BTP's effects are likely driven by these off-target activities.

  • Future Directions: The data gathered provides a solid foundation for a "Go/No-Go" decision. If proceeding, the next steps would involve structure-activity relationship (SAR) studies to modify the BTP scaffold, aiming to reduce affinity for the identified off-targets while maintaining potency for BRAF V600E. Further investigation into the functional consequences of SRC or FLT3 inhibition by BTP would also be warranted.

Ultimately, by integrating direct target engagement data with functional cellular assays and mechanistic readouts, researchers can build a comprehensive and predictive model of a compound's behavior. This rigorous, evidence-based approach is paramount to identifying and advancing kinase inhibitor candidates with the highest potential for clinical success.

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